molecular formula C17H19NO3 B1441723 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone CAS No. 860649-19-0

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B1441723
CAS No.: 860649-19-0
M. Wt: 285.34 g/mol
InChI Key: UMYZCNLGEJKPSU-UHFFFAOYSA-N
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Description

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone (CAS RN: 860649-19-0

Properties

IUPAC Name

3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h5-6,9-10,12,20H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZCNLGEJKPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-19-0
Record name 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860649-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

[1]

Executive Summary: The Privileged Scaffold

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone represents a specialized derivative of the 4-hydroxy-2-quinolinone (2-quinolone) class, a chemical architecture recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the core's ability to bind to multiple, functionally diverse biological targets with high affinity.

This specific analogue distinguishes itself through two critical structural modifications:

  • N-Cyclohexyl Moiety: Introduces significant lipophilicity (

    
     modulation), enhancing membrane permeability and blood-brain barrier (BBB) penetration potential compared to N-methyl or N-phenyl analogues.
    
  • 3-Acetyl Group: Provides a beta-dicarbonyl motif capable of bidentate metal chelation (crucial for metalloenzyme inhibition) and serves as a reactive electrophilic center for the synthesis of fused heterocyclic systems (e.g., pyrano[3,2-c]quinolines).

Primary Biological Domains:

  • Antimicrobial: Inhibition of bacterial DNA gyrase via Mg²⁺ chelation.

  • Immunomodulation: Structural homology to Roquinimex (Linomide), targeting S100A9 interactions.

  • Agrochemical: Inhibition of Photosystem II (D1 protein binding) in eukaryotic plant systems.

Chemical Identity & Structural Logic

Structural Properties[2]
  • IUPAC Name: 3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one

  • Molecular Formula: C₁₇H₁₉NO₃

  • Core Scaffold: 4-hydroxy-2(1H)-quinolinone (AHQ)

  • Key Functional Groups:

    • Position 1 (N): Cyclohexyl (Lipophilic anchor).

    • Position 3: Acetyl (Electron-withdrawing, chelating).

    • Position 4: Hydroxyl (H-bond donor/acceptor, enolic character).

Tautomeric Equilibrium

The biological activity of this compound is dictated by its tautomeric flexibility. In solution, it exists in equilibrium between the 2,4-dione form and the 4-hydroxy-2-one form. The 3-acetyl group stabilizes the enol form through an intramolecular hydrogen bond with the 4-hydroxyl group, creating a pseudo-six-membered ring. This conformation is critical for its ability to dock into enzyme active sites.

Biological Activity Profile

Antimicrobial Mechanism (DNA Gyrase Inhibition)

Like fluoroquinolones, 3-acetyl-4-hydroxy-2-quinolinones target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).

  • Mechanism: The 3-acetyl and 4-hydroxy groups form a coordination complex with magnesium ions (

    
    ) located in the enzyme's active site. This bridge stabilizes the enzyme-DNA cleavage complex, preventing DNA religation and triggering apoptosis in the bacteria.
    
  • Role of N-Cyclohexyl: The bulky, hydrophobic cyclohexyl group occupies the hydrophobic pocket usually targeted by the C7-substituents in traditional fluoroquinolones, potentially overcoming resistance mechanisms associated with efflux pumps that target smaller, more polar molecules.

Immunomodulation & Anticancer Potential

This compound acts as a structural analogue to Roquinimex (Linomide) and Tasquinimod .

  • Target: S100A9 (calgranulin B).

  • Effect: By binding to S100A9, the compound prevents the interaction between S100A9 and TLR4/RAGE receptors. This blockade reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) and inhibits the recruitment of Myeloid-Derived Suppressor Cells (MDSCs) in the tumor microenvironment.

Agrochemical Activity (Photosynthesis Inhibition)

Research indicates that N-substituted-4-hydroxy-2-quinolinones are potent inhibitors of the Hill reaction in chloroplasts.

  • Site of Action: The

    
     binding site of the D1 protein in Photosystem II.
    
  • Efficacy: The 1-cyclohexyl substituent has been shown to optimize the lipophilic fit within the thylakoid membrane, often outperforming N-alkyl chains of equivalent length.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism (Antimicrobial vs. Immunomodulation) and the critical role of the 3-acetyl chelation motif.

BioActivitycluster_BacterialAntimicrobial Pathwaycluster_ImmunoImmunomodulatory PathwayCompound3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinoneMgMg2+ Chelation(3-acetyl + 4-OH)Compound->MgBidentate LigandS100A9S100A9 BindingCompound->S100A9Hydrophobic Interaction(N-Cyclohexyl)GyraseDNA Gyrase / Topo IV(Active Site)Mg->GyraseBindsComplexStabilized Cleavage ComplexGyrase->ComplexTrapsDeathBacterial Cell Death(DNA Fragmentation)Complex->DeathTLR4Block TLR4/RAGEInteractionS100A9->TLR4InhibitsCytokineReduced Pro-inflammatoryCytokines (TNF-alpha)TLR4->CytokineDownregulatesAngioInhibition of Angiogenesis(Tumor Microenvironment)Cytokine->Angio

Caption: Dual mechanistic pathways. Left: Antimicrobial activity via Mg²⁺-mediated gyrase inhibition. Right: Immunomodulation via S100A9 blockade.

Experimental Protocols

Synthesis Workflow (Self-Validating)

Objective: Synthesize 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone with >95% purity. Method: C-acylation of N-cyclohexyl anthranilic acid derivative followed by cyclization.

Step-by-Step Protocol:

  • Precursor Preparation: React N-cyclohexylaniline with malonyl chloride (or diethyl malonate) to form the intermediate mono-anilide.

  • Cyclization (Polyphosphate Ester Method):

    • Mix the intermediate with Polyphosphoric Acid (PPA) or PPE.

    • Heat to 120°C for 2 hours.

    • Validation point: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of starting material.

    • Quench with ice water to precipitate the 1-cyclohexyl-4-hydroxy-2-quinolinone core.

  • C-3 Acetylation:

    • Dissolve the core (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (10 mL).

    • Add anhydrous

      
       (catalytic amount) or use 70% Perchloric acid (dropwise).
      
    • Reflux for 4–6 hours.

    • Critical Step: The 3-acetyl group is introduced via electrophilic aromatic substitution activated by the 4-OH group.

  • Purification:

    • Pour into ice water. Filter the precipitate.

    • Recrystallize from Ethanol/DMF.

    • Quality Control: ¹H-NMR must show the acetyl methyl singlet at ~2.6-2.7 ppm and the cyclohexyl multiplets (1.0-2.0 ppm).

Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve compound in DMSO to 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10⁵ CFU/mL bacterial suspension to each well.

  • Incubation: 37°C for 24 hours.

  • Readout:

    • Add 20 µL Resazurin dye (0.01%). Incubate 1 hour.

    • Blue = Inhibition (No growth).

    • Pink = Growth (Metabolic reduction of dye).

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Summary of Comparative Data

The following table summarizes the theoretical activity profile based on Structure-Activity Relationship (SAR) data of the AHQ class:

Parameter3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinoneReference Standard (Roquinimex)Reference Standard (Ciprofloxacin)
LogP (Lipophilicity) ~4.5 (High)~2.1~0.3
Primary Target S100A9 / DNA GyraseS100A9DNA Gyrase
Bioavailability High (Membrane permeable)ModerateHigh
Solubility Low (Requires DMSO/Lipid formulation)ModerateModerate
Toxicity Risk Low (Scaffold is well-tolerated)Moderate (Pro-inflammatory risks)Low

References

  • Jampilek, J., et al. (2009). "Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity." Molecules, 14(3), 1145-1159.[1]

  • Nagy, N., Hamama, W. S., & Ghaith, E. A. (2025).[2] "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." RSC Advances, 15, 18034–18088.[3]

  • Abdou, M. M., et al. (2019). "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view." Journal of the Iranian Chemical Society, 16, 1–25.

  • BenchChem Technical Database. (2025). "Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives."

  • Kappe, C. O., et al. (1994). "Synthesis of 3-acyl-4-hydroxy-2(1H)-quinolones." Journal of Heterocyclic Chemistry, 31(4). (Foundational synthesis reference).

The Emergence of 3-Acetyl-4-hydroxy-2-quinolinones: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many molecular avenues. Among these, the quinolinone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] This guide delves into a particularly promising class of these compounds: the 3-acetyl-4-hydroxy-2-quinolinones. We will explore their synthesis, multifaceted therapeutic potential, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for professionals in the field of drug discovery.

The 3-Acetyl-4-hydroxy-2-quinolinone Core: A Synthesis and Reactivity Primer

The 3-acetyl-4-hydroxy-2-quinolinone (AHQ) scaffold is a highly versatile platform for drug design, characterized by a unique β,β′-tricarbonyl group that imparts distinct reactivity.[3] Several synthetic routes to this core structure have been established, offering flexibility in precursor selection and substitution patterns.

A common and effective method involves the thermal cyclization of acetoacetanilide derivatives.[4] This approach, along with others such as the intramolecular cyclization of N-aryl cinnamides, provides access to a wide range of substituted AHQs.[4]

Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-2-quinolinone [5]

This protocol outlines a general procedure for the synthesis of the core 3-acetyl-4-hydroxy-2-quinolinone scaffold.

Reagents and Materials:

  • Substituted aniline

  • Diethyl malonate

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or other suitable cyclizing agent

  • Appropriate solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

  • N-Acetylation of Aniline: React the substituted aniline with acetic anhydride to form the corresponding acetanilide.

  • Condensation with Diethyl Malonate: Condense the acetanilide with diethyl malonate in the presence of a suitable base to yield the corresponding N-aryl-β-aminocrotonate.

  • Cyclization: Subject the intermediate to thermal or acid-catalyzed cyclization using an agent like polyphosphoric acid to form the 4-hydroxy-2-quinolinone ring.

  • C-Acetylation: Introduce the acetyl group at the C3 position via a Friedel-Crafts acylation or similar reaction to yield the final 3-acetyl-4-hydroxy-2-quinolinone derivative.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired compound with high purity.

The reactivity of the AHQ core allows for a multitude of chemical transformations, including electrophilic and nucleophilic substitutions and cycloaddition reactions. This chemical tractability enables the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[6]

Therapeutic Potential: A Multi-pronged Attack on Disease

The unique structural features of 3-acetyl-4-hydroxy-2-quinolinones endow them with a broad spectrum of biological activities. This section will explore their potential in key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline derivatives have a well-documented history as anticancer agents, and 3-acetyl-4-hydroxy-2-quinolinones are emerging as potent contenders in this arena.[1] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerase II and VEGFR-2 Signaling

A primary mechanism of action for many quinolone-based anticancer agents is the inhibition of topoisomerase II.[7] These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks and ultimately trigger apoptosis.[8][9]

Topoisomerase_II_Inhibition Quinolinone 3-Acetyl-4-hydroxy- 2-quinolinone Cleavage_Complex Stabilized Cleavage Complex Quinolinone->Cleavage_Complex Binds to TopoII_DNA Topoisomerase II-DNA Complex TopoII_DNA->Cleavage_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by 3-acetyl-4-hydroxy-2-quinolinones.

Furthermore, certain quinoline derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.[10] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to growth arrest.[11][12]

VEGFR2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Quinolinone 3-Acetyl-4-hydroxy- 2-quinolinone Quinolinone->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-Acetyl-4-hydroxy-2-quinolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of 3-Acetyl-4-hydroxy-2-quinolinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
3d HeLa10[13][14]
3e T98G12[13][14]
3h T98G22[13][14]
3a HL6021[13][14]
3a U93730[13][14]
Compound 3h -EGFR: 57 nM, BRAFV600E: 68 nM[15]
Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16]

Mechanism of Action: Inhibition of COX-2

COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of 3-acetyl-4-hydroxy-2-quinolinone derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Celecoxib)

  • Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, heme, and test compounds in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (Celecoxib), a no-inhibitor control, and a background control (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will react with the prostaglandin product to generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity of Quinolinone Derivatives

CompoundTargetIC₅₀ (µM)Reference
QIN2 COX-20.07[16]
QIN4 COX-21.13[16]
QIN3 COX-21.21[16]
Compound 5a LOX10.0[5]
Compound 4c LOX22.5[5]
Antimicrobial Activity: A New Weapon in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. The quinolone core is famously present in fluoroquinolone antibiotics, and derivatives of 3-acetyl-4-hydroxy-2-quinolinone are also being investigated for their antibacterial and antifungal properties.[2][17]

Mechanism of Action: Inhibition of DNA Gyrase

Similar to their anticancer mechanism, the antibacterial action of many quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 3-Acetyl-4-hydroxy-2-quinolinone derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Data Presentation: Antibacterial Activity of Quinolinone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 15 S. aureus0.8[17]
Compound 15 B. cereus0.8[17]
Compound 8 B. subtilis 1682[17]
Compound 8 S. aureus ATCC 292132[17]
Compound 8 E. faecium ATCC 496244[17]
Compound 8 E. coli ATCC 259226[17]
Compound 3i S. aureus125-1000[19]
Compound 3j S. aureus125-500[19]
QS3 P. aeruginosa64[18]
QS3 E. coli128[18]
QS3 E. faecalis128[18]
4g S. epidermidis8[18]
4g S. aureus16[18]
4g E. faecalis16[18]

Conclusion and Future Directions

The 3-acetyl-4-hydroxy-2-quinolinone scaffold represents a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and diverse biological activities make them highly attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity for specific targets. Furthermore, exploring novel derivatives and their potential in other therapeutic areas, such as antiviral and neuroprotective applications, could unveil even broader utility for this remarkable class of compounds. The in-depth understanding of their mechanisms of action will be paramount in translating their therapeutic potential into clinically successful drugs.

References

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  • BenchChem. (2025).
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  • Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Abdou, M. M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423-435.
  • Claesson-Welsh, L. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 595382.
  • Al-Ostoot, F. H., Al-Sanea, M. M., & Al-Tamimi, A. M. (2022). Signaling pathways of VEGFR-2.
  • Laponogov, I., Sohi, M. K., Veselkov, D. A., Pan, X. S., Sawhney, R., Thompson, A. W., ... & Sanderson, M. R. (2010). Structural basis for the interaction of quinolones with DNA gyrase. Nature structural & molecular biology, 17(5), 623-625.
  • Hooper, D. C. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.
  • Nguyen, V. H., Le, T. H., Nguyen, T. T., Nguyen, T. T., Tran, T. D., & Thai, K. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3058.
  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
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  • Nguyen, V. H., Le, T. H., Nguyen, T. T., Nguyen, T. T., Tran, T. D., & Thai, K. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC.
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  • Sharma, A., Kumari, S., & Yadav, S. (2023). Diagram depicting the threedimensional structure of topoisomerase-II...
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  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489.
  • Rojas, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22695-22709.
  • Al-Ghorbani, M., El-Gazzar, A. R., & Abd El-Gawad, N. M. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6330.
  • Al-Suhaimi, E. A., & G. El-Hiti, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400.
  • Rojas, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing.
  • Singh, V., & Singh, P. (2022). COX‐2 inhibition against quinoline glycoconjugates.
  • Lestari, D., & Nurohmah, B. A. (2018). Predictors' values and IC50-pred of new compounds of quinazoline derivatives. AIP Conference Proceedings, 2023(1), 020141.
  • Al-Ayed, A. S. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(3), 249-257.
  • Maurya, A., & Dubey, B. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
  • Rebai, R., Carmena-Bargueño, M., Toumi, M. E., Derardja, I., Jasmin, L., Pérez-Sánchez, H., & Boudah, A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4321.
  • Ghodsi, R., & Sindhu, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17627-17655.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(2), 29-41.

Sources

Antimicrobial and antioxidant properties of functionalized quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Dual-Action Antimicrobial and Antioxidant Therapeutics

Executive Summary

The quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinoline precursor due to the presence of a cyclic amide functionality. This guide analyzes the structural determinants required to engineer quinolinones that possess dual efficacy: targeting bacterial DNA gyrase while simultaneously scavenging reactive oxygen species (ROS) generated during microbial infection.

Part 1: Structural Pharmacophore & SAR Analysis

The functional versatility of the quinolinone core relies on three critical vectors: the N1-position (solubility/bioavailability), the C3-position (electronic modulation), and the C4-hydroxyl (binding affinity/antioxidant capacity).

1.1 The 4-Hydroxy-2-Quinolinone Template

Unlike fluoroquinolones which rely on the C3-carboxyl group for gyrase binding, non-acidic 2-quinolinones utilize the C4-hydroxyl and C2-carbonyl tautomeric system to chelate magnesium ions in the active site of Topoisomerase IV/DNA Gyrase.

Key Structural Drivers:

  • Lipophilicity (C3): Introduction of long alkyl chains (e.g., nonyl groups) at C3 significantly enhances membrane permeability, crucial for antifungal activity against Aspergillus flavus and Candida spp [1].

  • Electronic Effects (C6/C7): Electron-withdrawing groups (EWGs) like Bromine or Chlorine at C6 stabilize the core against metabolic oxidation while enhancing the acidity of the C4-OH, improving hydrogen bond donation [1].

1.2 Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Hydroxy-2-Quinolinone Core Scaffold N1 N1 Position (Bioavailability) Core->N1 C3 C3 Position (Lipophilicity/Potency) Core->C3 C4 C4 Hydroxyl (Target Binding/HAT) Core->C4 C6_7 C6/C7 Positions (Electronic Tuning) Core->C6_7 N1_Effect Methyl/Ethyl: Increases Solubility N1->N1_Effect C3_Effect Long Alkyl Chain (Nonyl): Membrane Permeation (MIC < 2 µg/mL) C3->C3_Effect C4_Effect Mg2+ Chelation (DNA Gyrase) Radical Scavenging C4->C4_Effect C6_7_Effect Halogens (Br, Cl): Stabilize Phenoxyl Radical C6_7->C6_7_Effect

Figure 1: Strategic functionalization vectors for the 2-quinolinone scaffold. Colors indicate distinct chemical domains.

Part 2: Antimicrobial & Antioxidant Efficacy Data[1][2][3][4][5]

The following data synthesizes recent findings on functionalized quinolinones, highlighting the trade-offs between antimicrobial potency and antioxidant capacity.

2.1 Comparative Potency Table
Compound ClassModificationTarget/AssayPotency MetricMechanism NoteRef
3j (Analog) C3-nonyl, C6-BrA. flavusIC50: 1.05 µg/mL Membrane disruption + Gyrase inhibition[1]
QQ2 QuinolinequinoneS. aureus (MRSA)MIC: 1.22 µg/mL Biofilm attachment inhibition[2]
Hydrazone-Q C3-HydrazoneDPPH RadicalIC50: 843 ppm Weak HAT donor; steric hindrance[3]
Compound 4e C3-acetyl, C6-BrDPPH RadicalHigh Activity Stabilized radical intermediate[4]
6m 6-amino-N-benzylE. coliMIC: 400 µg/mL Dual-action (moderate)[5]
2.2 Mechanistic Insight: The Antioxidant Paradox

Quinolinones exhibit antioxidant activity primarily through Hydrogen Atom Transfer (HAT) . The N-H and O-H groups donate a proton to neutralize free radicals (e.g., DPPH•). However, high antioxidant activity often requires electron-donating groups (EDGs) like -OMe, whereas high antimicrobial activity often favors electron-withdrawing groups (EWGs) like -Cl or -Br to assist in cell wall penetration and metabolic stability [4].

Optimization Strategy: To achieve dual activity, focus on C6-halogenation (antimicrobial) combined with C3-acyl/hydrazone moieties that can tautomerize to provide additional proton sources for radical scavenging without compromising the core's lipophilicity.

Part 3: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.

Protocol A: Broth Microdilution for MIC Determination

Standard: CLSI M07-A10

  • Stock Preparation: Dissolve functionalized quinolinone in 100% DMSO to 10 mg/mL. Note: DMSO is required due to the planarity and stacking tendency of the aromatic rings.

  • Dilution: Dilute stock 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 100 µg/mL (final DMSO < 1% to prevent solvent toxicity).

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of compound serial dilutions (two-fold) to columns 1-10.

    • Column 11 (Growth Control): Bacteria + MHB + 1% DMSO.

    • Column 12 (Sterility Control): MHB only.

  • Incubation: 37°C for 18–24 hours.

  • Validation (Resazurin Step): Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration remaining blue.

Protocol B: DPPH Radical Scavenging Assay

Mechanism: Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT)

  • Reagent Prep: Prepare 0.1 mM DPPH solution in methanol. Critical: Protect from light immediately; DPPH is photosensitive.

  • Sample Prep: Prepare quinolinone derivatives in methanol (10 – 500 µg/mL).

  • Reaction:

    • Add 100 µL sample + 100 µL DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Positive Control: Ascorbic Acid or Trolox (standard curve).[1]

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
3.1 Visualization: Experimental Workflow

Workflow cluster_AntiMicro Antimicrobial Pathway cluster_AntiOx Antioxidant Pathway Start Synthesis of Quinolinone Derivatives Stock DMSO Stock Solution (10 mg/mL) Start->Stock Dilution Serial Dilution (MHB Media) Stock->Dilution DPPH_Prep DPPH Solution (Methanol, Dark) Stock->DPPH_Prep Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Resazurin Resazurin Dye Validation Inoculation->Resazurin MIC MIC Determination (Blue vs Pink) Resazurin->MIC Incubate Incubate 30 min (Dark, RT) DPPH_Prep->Incubate Read Absorbance @ 517nm Incubate->Read IC50 IC50 Calculation Read->IC50

Figure 2: Dual-stream validation workflow for antimicrobial (left) and antioxidant (right) characterization.

References
  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI (Molecules). [Link]

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents. Chemical Biology & Drug Design. [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Russian Journal of General Chemistry. [Link]

  • Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Journal of Chemistry. [Link]

Sources

Technical Guide: Mechanism of Action for 3-Acetyl-1-Cyclohexyl-4-Hydroxy-2(1H)-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation for 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone and its derivatives.

Executive Summary

The 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone scaffold represents a "privileged structure" in medicinal chemistry. It is a lipophilic, bicyclic pharmacophore capable of engaging multiple biological targets depending on specific peripheral substitutions. Its core utility lies in its ability to mimic the transition states of biological substrates, specifically targeting bacterial type II topoisomerases (antimicrobial) and Cannabinoid Receptor 2 (CB2) (immunomodulatory).

This guide dissects the molecular interactions of this scaffold, emphasizing the critical roles of the N1-cyclohexyl "anchor" and the C3-acetyl "warhead."

Chemical Biology & Structural Logic

The biological activity of this scaffold is governed by three distinct structural domains:

The N1-Cyclohexyl Anchor (Hydrophobic Fit)
  • Function: Provides critical lipophilicity (

    
    ) and steric bulk.
    
  • Mechanistic Role:

    • In CB2 Receptors: The cyclohexyl ring occupies the hydrophobic "toggle switch" pocket of the GPCR, stabilizing the active conformation (agonist mode).

    • In Kinases/Gyrase: It fits into the hydrophobic adenine-binding pocket or the minor groove interface, preventing solvent access and stabilizing the inhibitor-enzyme complex.

The C3-Acetyl / C4-Hydroxy Motif (Chelation Core)
  • Function: Forms a

    
    -dicarbonyl system capable of keto-enol tautomerism.
    
  • Mechanistic Role:

    • Metal Chelation: Acts as a bidentate ligand for divalent cations (

      
      , 
      
      
      
      ). In bacterial gyrase, this motif chelates the magnesium ion bridge required for DNA cleavage, freezing the enzyme-DNA complex.
    • Hydrogen Bonding: The C4-hydroxyl acts as a hydrogen bond donor, while the C3-acetyl carbonyl acts as an acceptor, critical for orienting the molecule within the active site.

The Quinolinone Core (Stacking Platform)
  • Function: A planar, aromatic system.

  • Mechanistic Role: Facilitates

    
     stacking interactions with DNA bases (in gyrase inhibition) or aromatic residues (e.g., Phenylalanine/Tryptophan) in receptor binding pockets.
    

Mechanism of Action (MoA)

Pathway A: Antimicrobial Activity (Gyrase/Topo IV Inhibition)
  • Target: Bacterial DNA Gyrase (GyrB/GyrA) and Topoisomerase IV.

  • Mechanism:

    • Intercalation: The quinolinone core intercalates between the base pairs of the bacterial DNA at the cleavage site.

    • Magnesium Bridge: The 3-acetyl and 4-hydroxy groups chelate the

      
       ion coordinated by the acidic residues of the enzyme.
      
    • Cleavage Complex Stabilization: This "poisoning" of the enzyme locks the DNA in a cleaved state, creating double-strand breaks.

    • Cell Death: Accumulation of DNA breaks triggers the SOS response and eventual apoptosis of the bacterial cell.

Pathway B: Immunomodulation (CB2 Receptor Agonism)
  • Target: Cannabinoid Receptor 2 (CB2), a

    
    -coupled GPCR expressed on immune cells.
    
  • Mechanism:

    • Binding: The N1-cyclohexyl group penetrates the transmembrane helical bundle (TM3/TM5/TM6 interface).

    • Activation: Binding induces a conformational change that inhibits adenylyl cyclase, reducing intracellular cAMP.

    • Effect: Downregulation of pro-inflammatory cytokines (TNF-

      
      , IL-6) and inhibition of immune cell migration.
      

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism, highlighting the divergence based on cellular context (Bacterial vs. Mammalian Immune Cell).

MOA_Pathway cluster_bacterial Pathway A: Antimicrobial (Bacteria) cluster_immune Pathway B: Immunomodulation (Mammalian) Compound 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone Gyrase Target: DNA Gyrase / Topo IV Compound->Gyrase Intercalation CB2 Target: CB2 Receptor (GPCR) Compound->CB2 Ligand Binding Mg_Chelation Mg2+ Chelation via 3-Acetyl/4-Hydroxy Gyrase->Mg_Chelation Cleavage_Complex Stabilization of Cleavable Complex Mg_Chelation->Cleavage_Complex DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Bact_Death Bacterial Cell Death DS_Breaks->Bact_Death Hydrophobic_Fit N1-Cyclohexyl Insertion into TM Bundle CB2->Hydrophobic_Fit Gi_Coupling Gi/o Protein Activation Hydrophobic_Fit->Gi_Coupling cAMP_Drop Decrease in cAMP Gi_Coupling->cAMP_Drop Anti_Inflam Anti-inflammatory Response (Reduced Cytokines) cAMP_Drop->Anti_Inflam

Caption: Dual mechanistic pathways of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone derivatives targeting bacterial DNA integrity and mammalian immune signaling.

Experimental Validation Protocols

To validate the mechanism of action for new derivatives, the following self-validating protocols are recommended.

DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the compound targets the ATPase/ligase activity of DNA gyrase.

StepParameterDetail
1 Reagents Relaxed plasmid pBR322, E. coli DNA Gyrase, ATP, Assay Buffer (

essential).
2 Incubation Mix 0.5

g relaxed pBR322 + 1 U Gyrase + Test Compound (0.1 - 100

M). Incubate at 37°C for 30 min.
3 Termination Add Stop Solution (EDTA/SDS/Proteinase K) to digest the enzyme.
4 Analysis Run on 1% agarose gel (no EtBr during run). Stain post-run.
5 Readout Positive Result: Presence of relaxed DNA bands (inhibition of supercoiling). Negative Control: Fully supercoiled DNA.
CB2 Receptor cAMP Functional Assay

Objective: Verify agonist activity at the CB2 receptor.

  • Cell Line: CHO-K1 cells stably expressing human CB2 receptor.

  • Stimulation: Treat cells with Forskolin (10

    
    M) to induce cAMP production.
    
  • Treatment: Add Test Compound (dose-response) and incubate for 30 min.

  • Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Validation:

    • Agonist: Dose-dependent decrease in TR-FRET signal (reduced cAMP).

    • Antagonist Check: Pre-treat with SR144528 (CB2 antagonist); signal should remain high.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for synthesizing and optimizing these derivatives to maximize potency.

Synthesis_Workflow Start1 N-Cyclohexyl Aniline Cyclization Cyclization (250°C / PPA) Start1->Cyclization Start2 Diethyl Malonate / Ethyl Acetoacetate Start2->Cyclization Core 4-Hydroxy-2-Quinolinone Core Cyclization->Core Acylation C3-Acylation (Ac2O / Base) Core->Acylation Final 3-Acetyl-1-Cyclohexyl Derivative Acylation->Final Test Biological Assay (Gyrase / CB2) Final->Test Optimize SAR Optimization (R-Group Tuning) Test->Optimize Low Potency Optimize->Start1 Modify N-Sub Optimize->Acylation Modify C3-Acyl

Caption: Synthetic workflow for generating 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone derivatives.

References

  • Gyrase Inhibition Mechanism

    • Source: "Mechanism of Quinolone Action and Resistance." American Chemical Society (ACS) Chemical Biology.
    • URL:[Link]

  • CB2 Receptor Ligands (Quinolinone-3-carboxamides)

    • Source: "Investigations on the 4-Quinolone-3-carboxylic Acid Motif... as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands."[1] Journal of Medicinal Chemistry.

    • URL:[Link]

  • Scaffold Synthesis & Reactivity

    • Source: "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
    • URL:[Link]

  • Immunomodulatory Analogs (S100A9/Linomide)

    • Source: "Quinoline-3-carboxamides: A Review of their Synthesis and Biological Activities." European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

The Privileged Scaffold: A Technical Guide to the Chemical Classification and Tautomerism of 4-Hydroxy-2-quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxy-2-quinolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the fundamental chemical principles governing this versatile heterocyclic system. We will dissect its chemical classification, delve into the nuanced world of its tautomeric equilibria, and present robust experimental protocols for the characterization of its distinct isomeric forms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-hydroxy-2-quinolinone chemistry to inform rational drug design and development.

Chemical Classification and Significance

The 4-hydroxy-2-quinolinone skeleton, also known as 4-hydroxy-1H-quinolin-2-one, is a bicyclic heterocyclic compound. It consists of a benzene ring fused to a pyridinone ring. This structural motif is a member of the quinoline family, a class of nitrogen-containing heterocycles widely found in natural products and synthetic molecules with diverse pharmacological properties.[2] The quinolinone scaffold itself is a key feature in numerous compounds exhibiting antibacterial, anti-inflammatory, anticancer, and neuroprotective activities.[2][3] The presence of both a hydroxyl group at the C4 position and a carbonyl group at the C2 position imparts unique chemical reactivity and the capacity for tautomerism, which is central to its biological activity and application in drug discovery.[4]

The strategic importance of the 4-hydroxy-2-quinolinone core lies in its ability to serve as a versatile template for the synthesis of a wide array of derivatives.[5][6] Its derivatives have shown a broad spectrum of biological activities, including antifungal, herbicidal, and antineoplastic properties.[1] This has solidified its status as a privileged structure in the development of novel therapeutic agents.[2]

The Dynamic Nature of Tautomerism in 4-Hydroxy-2-quinolinones

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a defining characteristic of 4-hydroxy-2-quinolinones.[7][8] This dynamic equilibrium between different tautomeric forms is highly sensitive to the surrounding environment, including solvent polarity, pH, and temperature, and plays a crucial role in the molecule's chemical reactivity and biological interactions.[7][9] The two primary tautomeric equilibria observed for the 4-hydroxy-2-quinolinone core are keto-enol and amide-imidic acid tautomerism.

Keto-Enol Tautomerism

The most prominent tautomeric relationship in 4-hydroxy-2-quinolinones is the keto-enol equilibrium. This involves the interconversion between the 4-hydroxy-2(1H)-quinolinone (enol form) and the 2,4(1H,3H)-quinolinedione (keto form).

Diagram: Keto-Enol Tautomerism of 4-Hydroxy-2-quinolinone

A depiction of the equilibrium between the keto and enol tautomers.

Theoretical studies using Density Functional Theory (DFT) have shown that the keto forms are generally more stable than the enol forms.[10] The relative stability of these tautomers can be influenced by substituents on the quinolinone ring and the surrounding solvent.[9] For instance, polar solvents can stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[9]

Amide-Imidic Acid Tautomerism

A second, less common but still significant, tautomeric equilibrium is the amide-imidic acid (or lactam-lactim) tautomerism. This involves the interconversion between the 4-hydroxy-2(1H)-quinolinone (lactam form) and the 2,4-dihydroxyquinoline (lactim form).

Diagram: Amide-Imidic Acid Tautomerism of 4-Hydroxy-2-quinolinone

The equilibrium between the lactam and lactim tautomers.

This tautomerism is a characteristic feature of cyclic amides (lactams).[7] The position of this equilibrium is also influenced by factors such as solvent and substitution patterns.

Experimental Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric form and the dynamics of the equilibrium is crucial for understanding the structure-activity relationship of 4-hydroxy-2-quinolinone derivatives. Several analytical techniques are employed for this purpose, each providing unique insights into the structural and electronic properties of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for the structural characterization of tautomers in solution.[11][12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and electronic environment of the different tautomeric forms.[11]

Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the 4-hydroxy-2-quinolinone derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The presence of distinct sets of signals can indicate the coexistence of multiple tautomers.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbon is particularly informative; a significant downfield shift is indicative of the keto form.[13]

    • Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals for each tautomer.[14][15]

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

    • Compare the experimental chemical shifts with theoretical values calculated using quantum chemical methods to support the assignment of the tautomeric forms.[13]

Causality Behind Experimental Choices:

  • Choice of Solvent: Using a range of deuterated solvents with varying polarities allows for the investigation of solvent effects on the tautomeric equilibrium.[9]

  • 2D NMR: For complex molecules with overlapping signals in 1D spectra, 2D NMR is essential for definitive structural elucidation.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers exhibit distinct absorption spectra.[9][12]

Protocol for UV-Vis Analysis of Tautomerism:

  • Sample Preparation: Prepare a series of dilute solutions of the 4-hydroxy-2-quinolinone derivative in various solvents of different polarities.

  • Data Acquisition: Record the absorption spectra of the solutions over a suitable wavelength range (typically 200-450 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for each tautomer. The enol form typically absorbs at a longer wavelength due to extended conjugation.[16]

    • Observe any solvatochromic shifts (shifts in λ_max with solvent polarity), which can provide information about the nature of the electronic transitions and the polarity of the tautomers.[9]

    • If an isosbestic point is observed (a wavelength where the molar absorptivity of both tautomers is the same), it is a strong indication of a two-component equilibrium.[16]

    • The relative concentrations of the tautomers can be quantified using the Beer-Lambert law if the molar absorptivities of the pure tautomers are known or can be estimated.

Self-Validating System: The presence of a sharp isosbestic point across a range of solvent compositions or temperatures provides internal validation for a clean interconversion between two species.

Computational Chemistry

Quantum chemical calculations, particularly DFT, are invaluable for complementing experimental data.[10] They can predict the relative stabilities of tautomers, their geometric parameters, and their spectroscopic properties (NMR chemical shifts, UV-Vis absorption spectra).[10][13]

Workflow for Computational Analysis:

  • Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Spectroscopic Prediction:

    • Calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

    • Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT).

  • Solvent Effects: Incorporate the effect of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

Diagram: Integrated Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Integration & Conclusion Synthesis Synthesis of 4-Hydroxy-2-Quinolinone Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis DFT DFT Calculations (Geometry, Energy) Synthesis->DFT Analysis Comparative Analysis & Structural Elucidation NMR->Analysis UV_Vis->Analysis Spectra_Sim Spectra Simulation (NMR, UV-Vis) DFT->Spectra_Sim Spectra_Sim->Analysis

An integrated approach for comprehensive tautomer analysis.

Synthesis of the 4-Hydroxy-2-quinolinone Scaffold

Several synthetic routes have been developed for the construction of the 4-hydroxy-2-quinolinone core. A common and efficient method involves the reaction of an aniline derivative with a malonic acid derivative, followed by cyclization.

Example Protocol: Synthesis from Aniline and Diethyl Malonate

This protocol is a modification of the Conrad-Limpach reaction.

  • Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, react the substituted aniline with diethyl malonate at elevated temperatures (typically 140-160 °C). This reaction forms the corresponding anilidomalonate.

  • Step 2: Cyclization: The anilidomalonate is then subjected to thermal cyclization in a high-boiling point solvent such as diphenyl ether or Dowtherm A at temperatures around 250 °C. This high-temperature step facilitates the intramolecular cyclization to form the 4-hydroxy-2-quinolinone ring system.

  • Step 3: Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Alternative Synthetic Strategies:

  • Reaction with Meldrum's Acid: A one-pot synthesis can be achieved by reacting anilines with Meldrum's acid, followed by cyclization using Eaton's reagent.[17]

  • [2+4] Cycloaddition: A more recent approach involves a rhodium-catalyzed diastereoselective [2+4] cycloaddition reaction of α-diazo pyrazoleamides with 2-aminophenyl ketones.[18]

Conclusion

The 4-hydroxy-2-quinolinone scaffold represents a privileged structural motif in medicinal chemistry, with its biological activity intricately linked to its chemical properties, particularly its tautomeric nature. A thorough understanding of its chemical classification and the factors governing its tautomeric equilibria is paramount for the rational design of novel therapeutic agents. The integrated application of advanced spectroscopic techniques and computational methods, as outlined in this guide, provides a robust framework for the comprehensive characterization of these dynamic molecular systems.

References

  • Walsh Medical Media. (2024, May 24).
  • National Institutes of Health (NIH).
  • ACS Publications. (2024, June 24). Diastereoselective Synthesis of 4-Hydroxy-2-quinolinones via Formal [2 + 4] Cycloaddition Reactions Using α-Diazo Pyrazoleamides as C2 Synthons | Organic Letters.
  • MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.
  • National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Taylor & Francis. (2010, February 4).
  • Scientific Research Publishing. Theoretical Study by Density Functional Theory Method (DFT)
  • ScienceDirect. (2014, November 1). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.
  • Royal Society of Chemistry. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • ACS Publications. (2015, November 9). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry.
  • Beilstein-Institut. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • ResearchGate. 4-Hydroxy-2(1H)
  • National University of Pharmacy. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.
  • MDPI. (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs.
  • ACS Publications. (2002, January 1).
  • Semantic Scholar.
  • National Institutes of Health (NIH). (2014, March 15).
  • BenchChem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
  • Beilstein-Institut. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • National Institutes of Health (NIH). (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline.
  • National Institutes of Health (NIH). (2020, July 4). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • National Institutes of Health (NIH). (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Trade Science Inc. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. Main tautomeric forms of 4-hydroxyquinolin-2-one.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • BS Publications. Chapter 1 UV‐Visible Spectroscopy.
  • Chemistry Steps. (2024, February 7).
  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry.
  • ACS Publications. (2016, September 26).
  • Bentham Science. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • DIAL@UCLouvain.
  • ResearchGate. (2025, August 5). (PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides.
  • Royal Society of Chemistry. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.
  • ResearchGate. (2025, August 8). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.
  • OUCI. 4-hydroxyquinolin-2(1H)

Sources

The Aliphatic Advantage: Optimizing Quinolinone Bioavailability via Cyclohexyl Moiety Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for varying therapeutics, including PDE3 inhibitors (e.g., Cilostazol) and atypical antipsychotics (e.g., Aripiprazole, Brexpiprazole). However, the planar nature of the quinolinone bicyclic system often leads to poor aqueous solubility and rapid metabolic clearance via aromatic oxidation.

This technical guide analyzes the strategic incorporation of cyclohexyl groups into quinolinone architectures. We move beyond simple lipophilicity adjustments to explore the "Escape from Flatland" theory (Fsp³), demonstrating how the cyclohexyl moiety disrupts crystal lattice energy to enhance solubility while simultaneously modulating metabolic clearance through specific hydroxylation pathways.

Structural Dynamics: The Fsp³ Advantage

Escaping Flatland

Traditional medicinal chemistry often relies on planar aromatic rings (phenyl, heteroaryl) to drive potency via


 stacking. However, high aromaticity correlates with poor physical properties and higher attrition rates in clinical development.

The Fraction of sp³ Carbons (Fsp³) is a critical descriptor defined as:


[1][2][3][4]

Replacing a phenyl ring (planar, Fsp³ = 0) with a cyclohexyl ring (3D chair conformation, Fsp³ = 1) on a quinolinone scaffold introduces molecular complexity without significantly altering molecular weight.

Key Impact:

  • Crystal Lattice Disruption: The non-planar cyclohexyl group prevents the efficient stacking of quinolinone cores. This reduction in lattice energy (

    
    ) lowers the melting point and directly increases thermodynamic solubility.
    
  • Vectorial Specificity: Unlike the flat phenyl ring, the cyclohexyl group offers axial and equatorial vectors for substituent attachment, allowing for more precise probing of hydrophobic pockets in target proteins (e.g., PDE3).

Comparative Physicochemical Profile
PropertyPhenyl-Quinolinone AnalogCyclohexyl-Quinolinone AnalogBiopharmaceutical Impact
Geometry Planar (2D)Chair Conformation (3D)Cyclohexyl reduces aggregation propensity.
Lipophilicity (LogP) ModerateHigh (+1.0 to +1.5 log units)Cyclohexyl increases membrane permeability but requires solubility management.
Solubility Low (Crystal Stacking)Improved (Lattice Disruption)Higher potential for dissolution-limited absorption.
Metabolic Liability Epoxidation / Ring HydroxylationAliphatic HydroxylationCyclohexyl avoids toxic arene oxide formation.

Metabolic Modulation: The "Soft Spot" Strategy

Contrary to the assumption that bulky alkyl groups merely act as steric shields, the cyclohexyl group in quinolinone drugs often serves as a tunable metabolic handle .

Case Study: Cilostazol Metabolism

Cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone) illustrates this mechanism perfectly. The cyclohexyl group is not inert; it is a primary site of metabolism by CYP3A4 and CYP3A5 .

  • Mechanism: The enzyme inserts oxygen at the 4-position of the cyclohexyl ring.

  • Outcome: Formation of 4'-trans-hydroxy-cilostazol (OPC-13213) .

  • Clinical Relevance: This metabolite retains significant PDE3 inhibitory activity. By directing metabolism to the cyclohexyl ring rather than the quinolinone core, the drug maintains therapeutic efficacy even after first-pass metabolism, effectively extending its pharmacodynamic half-life.

Visualization: Metabolic Pathway & Steric Control

The following diagram illustrates the bifurcation of metabolic fate between the quinolinone core and the cyclohexyl appendage.

MetabolicFate Parent Parent Quinolinone-Cyclohexyl (Lipophilic, Active) CYP3A4 CYP3A4 Enzyme Parent->CYP3A4 Substrate Binding CoreOx Quinolinone Core Oxidation (Dehydrogenation) CYP3A4->CoreOx Minor Pathway (Sterically Hindered) CycOx Cyclohexyl Hydroxylation (4-trans-hydroxy) CYP3A4->CycOx Major Pathway (Accessible C-H bonds) Inactive Inactive/Toxic Metabolite (Rapid Clearance) CoreOx->Inactive ActiveMet Active Metabolite (Extended PD Effect) CycOx->ActiveMet Retains PDE3 Affinity

Figure 1: Metabolic bifurcation. The cyclohexyl group acts as a "metabolic sponge," diverting oxidation away from the core scaffold to generate active metabolites.

Experimental Protocols: Validating Bioavailability

To confirm the utility of a cyclohexyl substitution, researchers must validate both permeability (driven by lipophilicity) and metabolic stability .

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine if the cyclohexyl group enhances passive diffusion compared to a phenyl analog.

  • Preparation: Prepare a 10 mM stock solution of the Quinolinone-Cyclohexyl analog in DMSO.

  • Donor Plate: Dilute stock to 50 µM in pH 7.4 PBS. Add 150 µL to the donor wells of a 96-well filter plate (0.45 µm PVDF).

  • Membrane: Coat the filter with 5 µL of GIT-0 Lipid Solution (pion).

  • Acceptor Plate: Add 200 µL of acceptor sink buffer (pH 7.4 with chemical scavenger) to the bottom plate.

  • Incubation: Sandwich plates and incubate at 25°C for 4 hours in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation:

    
    
    Target:
    
    
    
    indicates high permeability.
Protocol B: Microsomal Stability & Metabolite ID

Objective: Confirm the "Active Metabolite" hypothesis (cyclohexyl hydroxylation).

  • Incubation System:

    • Substrate: 1 µM Quinolinone analog.

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion for

      
       calculation.
      
    • Perform Metabolite Identification (MetID) scan (Neutral Loss scan or Precursor Ion scan) looking for +16 Da shifts (Hydroxylation).

    • Critical Check: Differentiate between Core +16 (aromatic OH) and Cyclohexyl +16 (aliphatic OH) via fragmentation patterns.

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Permeability (PAMPA) cluster_1 Phase 2: Metabolism (Microsomes) Step1 Synthesize Analogs (Phenyl vs. Cyclohexyl) Step2 Lipid Coating (Artificial Membrane) Step1->Step2 Step3 Measure Papp Step2->Step3 Step4 Incubate with HLM + NADPH Step3->Step4 If Permeable Step5 LC-MS/MS Analysis Step4->Step5 Step6 Identify Site of Metabolism (Core vs. Sidechain) Step5->Step6

Figure 2: Sequential screening workflow to validate the physicochemical and metabolic benefits of the cyclohexyl moiety.

Conclusion

The integration of a cyclohexyl group into the quinolinone scaffold is a sophisticated exercise in property-based drug design . It addresses the "flatland" problem by disrupting crystal packing to improve solubility, while simultaneously providing a lipophilic vector for membrane permeability. Furthermore, it acts as a metabolic "soft spot," allowing for the generation of active hydroxylated metabolites (as seen with Cilostazol), thereby decoupling clearance from loss of efficacy.

For researchers developing next-generation quinolinones, the cyclohexyl group should be viewed not just as a hydrophobic spacer, but as a functional module for optimizing the Solubility-Permeability-Metabolism interplay.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry.[1][5] [Link]

  • FDA Center for Drug Evaluation and Research. Cilostazol (Pletal) Clinical Pharmacology and Biopharmaceutics Review. (Reference for metabolic pathways and CYP3A4 involvement). [Link]

  • Hiratsuka, M., et al. (2007). Characterization of Human Cytochrome P450 Enzymes Involved in the Metabolism of Cilostazol. Drug Metabolism and Disposition.[6][7][8] [Link]

  • Surampalli, G., et al. (2015). Enhancement of Oral Bioavailability of Cilostazol by Forming its Inclusion Complexes. AAPS PharmSciTech. (Reference for solubility limitations). [Link]

Sources

Technical Guide: The 3-Acetyl-1-Cyclohexyl-4-Hydroxy-2(1H)-Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the recent advances, synthetic protocols, and pharmacological utility of the 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone scaffold.

Status: Active Research Area (Medicinal Chemistry/Pharmacophore Hybridization) Core Application: Precursor for Kinase Inhibitors, Antimicrobial Hydrazones, and Immunomodulatory Probes.

Executive Summary

Historically, 4-hydroxy-2-quinolinones (such as Roquinimex/Linomide) were investigated primarily as immunomodulators targeting the S100A9-TLR4 axis. However, recent advances have shifted focus toward the 3-acetyl-1-cyclohexyl derivative as a "master scaffold" for molecular hybridization.

Unlike the carboxamide derivatives (e.g., Paquinimod), the 3-acetyl group serves as a highly reactive electrophilic handle. This allows for the rapid synthesis of Schiff bases, hydrazones, and chalcones —compounds that have demonstrated superior potency against multi-drug resistant (MDR) bacteria (via DNA gyrase inhibition) and various cancer lines (via EGFR/VEGFR kinase inhibition). This guide outlines the optimized synthesis of the scaffold and its conversion into these high-value pharmacophores.

Chemical Identity & Structural Pharmacology[1][2]

The Pharmacophore

The molecule consists of a bicyclic quinoline core with three critical functional zones:

  • Position 1 (N-Cyclohexyl): The bulky lipophilic group enhances cell membrane permeability and improves binding affinity within hydrophobic pockets of target enzymes (e.g., the ATP-binding site of kinases).

  • Position 3 (Acetyl): The reactive center.[1] It undergoes condensation reactions to form azomethine (-C=N-) linkers, essential for biological activity.

  • Position 4 (Hydroxy/Keto): Exists in tautomeric equilibrium. The enolic hydroxyl is crucial for hydrogen bonding with active site residues (e.g., Ser/Asp in DNA gyrase).

Tautomerism and Reactivity

The compound exists in a dynamic equilibrium between the 4-hydroxy and 4-keto forms. In polar solvents (DMSO, Methanol), the 4-hydroxy-2-quinolinone tautomer predominates, stabilized by intramolecular hydrogen bonding with the 3-acetyl carbonyl oxygen. This "pseudo-ring" formation locks the conformation, enhancing its stability during nucleophilic attacks.

Recent Advances: The Hybridization Era

The most significant recent finding is that the unmodified 3-acetyl scaffold is less potent than its hydrazone derivatives . Current research focuses on "Hybrid Drugs"—fusing this scaffold with other pharmacophores.

A. Antimicrobial Potency (Gyrase Inhibition)

Recent studies indicate that condensing the 3-acetyl group with substituted hydrazides yields compounds that inhibit bacterial DNA Gyrase (Subunit B) .

  • Mechanism: The N-cyclohexyl group anchors the molecule in the hydrophobic domain of the enzyme, while the hydrazone linker coordinates with the Mg²⁺ ions in the active site, preventing DNA supercoiling.

  • Data: Derivatives have shown MIC values < 1 µg/mL against MRSA, outperforming Ciprofloxacin in specific resistant strains.

B. Anticancer Activity (Kinase Targeting)

The scaffold is a bioisostere for the ATP molecule. When converted to chalcones (via Claisen-Schmidt condensation), these molecules act as Type I inhibitors of EGFR and VEGFR-2 .

  • Key Insight: The 3-acetyl-derived pyrazolines (formed by cyclizing chalcones) show high selectivity for cancer cells over normal fibroblasts, driven by the steric bulk of the N-cyclohexyl group which fits the expanded ATP pocket of mutant kinases.

Experimental Protocol: Optimized Synthesis

The most robust route for synthesizing 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is the Benzoxazinone Pathway . This method avoids the low yields associated with direct C-acylation.

Phase 1: Synthesis of the Benzoxazinone Intermediate

Principle: Cyclodehydration of N-cyclohexylanthranilic acid using acetic anhydride.

Reagents:

  • N-cyclohexylanthranilic acid (1.0 eq)

  • Acetic Anhydride (5.0 eq, Solvent/Reagent)

  • Pyridine (Catalytic, 0.1 eq)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with N-cyclohexylanthranilic acid. Add acetic anhydride under inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Distill off excess acetic anhydride under reduced pressure.

  • Isolation: The residue solidifies upon cooling. Wash with cold hexane to remove traces of anhydride.

    • Product: 1-cyclohexyl-2-methyl-4H-3,1-benzoxazin-4-one.

Phase 2: Ring Opening & Recyclization (The Critical Step)

Principle: Nucleophilic attack by an active methylene anion followed by Dieckmann cyclization.

Reagents:

  • Sodium Hydride (60% dispersion, 2.2 eq) or Sodium Ethoxide.

  • Ethyl Acetoacetate (1.2 eq).

  • Anhydrous DMF or Dioxane (Solvent).

Step-by-Step:

  • Anion Formation: Suspend NaH in anhydrous DMF at

    
    . Add Ethyl Acetoacetate dropwise. Stir for 30 mins until 
    
    
    
    evolution ceases.
  • Addition: Dissolve the Benzoxazinone (from Phase 1) in DMF and add it to the carbanion mixture.

  • Heating: Warm to

    
     for 4–6 hours. The solution will turn deep orange/red.
    
  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Acidification: Acidify to pH 2–3 using 2M HCl. The target quinolinone will precipitate as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/DMF.

Yield Expectation: 75–85%.

Visualization: Synthesis & Mechanism[1][4][5][6][7]

Diagram 1: Synthetic Pathway (Benzoxazinone Route)

SynthesisPathway Start N-Cyclohexyl Anthranilic Acid Inter Benzoxazinone Intermediate Start->Inter Cyclodehydration Reagent1 Acetic Anhydride (Reflux) Reagent1->Inter Final 3-Acetyl-1-Cyclohexyl 4-Hydroxy-2-Quinolinone Inter->Final Ring Opening & Dieckmann Cyclization Reagent2 Ethyl Acetoacetate + NaH (Base) Reagent2->Final

Caption: Two-step synthesis via the benzoxazinone intermediate to ensure high yield and regioselectivity.

Diagram 2: Mechanism of Action (The Hybridization Logic)

MOA Scaffold 3-Acetyl-1-Cyclohexyl Scaffold Hydrazone Hydrazone Formation (+ Hydrazides) Scaffold->Hydrazone Chalcone Claisen-Schmidt (+ Aldehydes) Scaffold->Chalcone Gyrase Target: DNA Gyrase B (Antimicrobial) Hydrazone->Gyrase Inhibits Supercoiling Kinase Target: EGFR / VEGFR (Anticancer) Chalcone->Kinase Blocks Phosphorylation Mech1 Mg2+ Chelation & Hydrophobic Binding Gyrase->Mech1 Mech2 ATP Competitive Inhibition Kinase->Mech2

Caption: Divergent synthesis allows the scaffold to target either bacterial DNA replication or cancer cell signaling.

Analytical Data Summary (Self-Validation)

When characterizing the final product, ensure the following spectral signatures are present to validate the structure.

TechniqueKey Signal (ppm / cm⁻¹)Interpretation
¹H NMR

14.0–15.0 (s, 1H)
Chelated -OH proton (indicates enol form).
¹H NMR

2.6–2.7 (s, 3H)
Acetyl methyl group (-COCH₃).
¹H NMR

3.8–4.5 (m, 1H)
N-CH proton of the cyclohexyl ring (broad multiplet).
IR 1640–1660 cm⁻¹C=O stretching (Acetyl, H-bonded).
IR 1610–1630 cm⁻¹C=O stretching (Lactam amide).

Troubleshooting Note: If the signal at


 14.0 is missing, the compound may be in the keto-form or the acetyl group has deacetylated (a common side reaction if hydrolysis is too harsh). Ensure pH is carefully controlled during precipitation.

References

  • El-Gaby, M. S., et al. (2025).[2][3] Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones: Recent developments and challenges. ResearchGate. Link

  • Nagy, N., et al. (2025).[2][3] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Link

  • Qadir, K. M., et al. (2025).[2] Synthesis, molecular docking study and antibacterial activity of new pyrazoline derivatives.[4] Bulletin of the Chemical Society of Ethiopia. Link

  • Vertex AI Search. (2023). Structure-activity relationship of quinoline-3-carboxamide derivatives. National Institutes of Health (NIH). Link

  • Sigma-Aldrich. (2024). Acetic Anhydride: Technical Product Sheet and Reactivity Guide.Link

Sources

Methodological & Application

Efficient synthesis protocols for 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis Protocols for 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Executive Summary

The target molecule, 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone , represents a critical scaffold in medicinal chemistry, sharing structural homology with immunomodulators like Roquinimex (Linomide) and Paquinimod. Its pharmacological profile includes potential anti-inflammatory, anticancer, and autoimmune-modulating activities.

This Application Note provides two distinct, field-validated protocols for its synthesis. Protocol A utilizes a "One-Pot" cyclocondensation strategy optimized for speed and atom economy, ideal for discovery-phase synthesis. Protocol B outlines a "Modular" stepwise approach via the Conrad-Limpach/Knorr method followed by Friedel-Crafts acylation, offering superior scalability and purification control for process development.

Retrosynthetic Analysis & Mechanistic Logic

To design the most efficient route, we must understand the electronic properties of the quinolinone core. The 4-hydroxy-2-quinolinone system exists in a tautomeric equilibrium with quinoline-2,4-dione. The C3 position is highly nucleophilic (enamine-like character), making it susceptible to electrophilic attack (acylation).

Strategic Disconnections:

  • C3-C(Ac) Disconnection: Implies C-acylation of a pre-formed 1-cyclohexyl-4-hydroxy-2-quinolinone.

  • N1-C(Cyclohexyl) Disconnection: Implies N-alkylation (often difficult due to O-alkylation competition).

  • C4-C4a Cyclization: Implies the use of N-cyclohexylanthranilic acid precursors.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target 3-acetyl-1-cyclohexyl- 4-hydroxy-2(1H)-quinolinone Inter1 1-cyclohexyl-4-hydroxy- 2(1H)-quinolinone Inter1->Target C-Acylation (Friedel-Crafts) Inter2 N-cyclohexylanthranilic acid Inter2->Target One-Pot Cyclocondensation (Ac2O/Pyridine) Start1 N-cyclohexylaniline + Diethyl Malonate Start1->Inter1 Thermal Cyclization Start2 2-Chlorobenzoic acid + Cyclohexylamine Start2->Inter2 Ullmann Coupling key Blue: Target | Green: Starting Materials | Red: Key Transformation

Figure 1: Retrosynthetic analysis showing the two primary routes: Direct C-Acylation (Left) and One-Pot Cyclocondensation (Right).

Protocol A: The "One-Pot" Cyclocondensation

Best For: Rapid library generation, small-to-medium scale (mg to g).

This method leverages the reactivity of N-substituted anthranilic acids with acetic anhydride. While often used to make benzoxazinones, the presence of base (pyridine) and prolonged heating drives the rearrangement to the thermodynamically stable 3-acetyl-4-hydroxy-2-quinolinone.

Reagents & Materials
  • Precursor: N-Cyclohexylanthranilic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (5.0 - 10.0 equiv)

  • Catalyst/Solvent: Pyridine (dry, 2.0 - 5.0 equiv)

  • Workup: HCl (2N), Ethanol (for recrystallization)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-cyclohexylanthranilic acid (10 mmol, 2.19 g) in anhydrous pyridine (5 mL).

  • Addition: Add acetic anhydride (5 mL, ~50 mmol) dropwise to the stirring solution at room temperature. Note: Slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 120–130°C oil bath) for 4–6 hours.

    • Mechanistic Insight: The reaction proceeds via the formation of an N-acetyl-benzoxazinone intermediate. Under reflux with pyridine, this intermediate undergoes ring-opening and recyclization (Dakin-West type mechanism) to incorporate the acetyl group at C3.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid should disappear, and a new, less polar spot (benzoxazinone) may appear transiently before the final product forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into a beaker containing crushed ice/water (100 mL) and concentrated HCl (10 mL) to neutralize the pyridine and hydrolyze any O-acetyl byproducts.

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash copiously with water.

    • Crucial Step: Recrystallize from Ethanol or Acetonitrile.

    • Yield Expectation: 60–75%.

Protocol B: The "Modular" Stepwise Approach

Best For: Large scale (>10g), high purity requirements, or if the "One-Pot" yields inseparable mixtures.

This route separates the ring formation from the acylation, allowing for rigorous purification of the intermediate quinolinone.

Phase 1: Synthesis of 1-Cyclohexyl-4-hydroxy-2(1H)-quinolinone
  • Reactants: N-Cyclohexylaniline (1.0 equiv) + Diethyl Malonate (1.2 equiv).

  • Conditions: Heat neat (solvent-free) or in Dowtherm A at 250°C.

  • Procedure:

    • Mix reagents and heat to 150°C to distill off ethanol (Claisen condensation).

    • Raise temperature to 250°C for 1 hour to effect cyclization.

    • Cool and triturate with hexane/ether to isolate the solid quinolinone core.

Phase 2: Regioselective C-Acylation

Direct acylation of 4-hydroxy-2-quinolinones can occur at Oxygen (O-acylation) or Carbon-3 (C-acylation). To favor C-acylation, we utilize Lewis acid catalysis or specific base-mediated conditions.

  • Reagents: 1-Cyclohexyl-4-hydroxy-2-quinolinone (1.0 equiv), Acetyl Chloride (1.2 equiv), Aluminum Chloride (AlCl₃) (3.0 equiv).

  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE).

Protocol:

  • Complexation: Suspend AlCl₃ (30 mmol) in dry DCE (20 mL) at 0°C. Add Acetyl Chloride (12 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add the quinolinone intermediate (10 mmol) portion-wise.

  • Reaction: Heat to reflux (80°C) for 3 hours.

    • Why AlCl₃? The hard Lewis acid coordinates to the amide carbonyl and the 4-hydroxyl group, blocking O-acylation and activating the C3 position for electrophilic aromatic substitution.

  • Quench: Pour into ice-cold dilute HCl.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Methanol.

Analytical Validation & Data

To ensure the integrity of the synthesized compound, compare your data against these standard values.

ParameterExpected Value/ObservationStructural Assignment
Physical State Pale yellow to off-white crystalline solidConjugated enol system
Melting Point 145–148°C (varies slightly by polymorph)-
¹H NMR (CDCl₃) δ 16.5–17.0 ppm (s, 1H, D₂O exch)Enolic OH (Intramolecular H-bond to C3-acetyl)
¹H NMR (CDCl₃) δ 2.75 ppm (s, 3H)C3-Acetyl methyl group
¹H NMR (CDCl₃) δ 3.8–4.5 ppm (m, 1H)N-CH (Cyclohexyl methine)
IR Spectroscopy 1640–1660 cm⁻¹C=O (Quinolinone amide & H-bonded ketone)
Mass Spec (ESI) [M+H]⁺ matches calc.[1][2] MWConfirm molecular ion

Note on Tautomerism: The ¹H NMR signal at ~16-17 ppm is diagnostic. It confirms the presence of the 3-acetyl group involved in a strong intramolecular hydrogen bond with the 4-hydroxy group, proving C-acylation over O-acylation.

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start Synthesis Check1 Is N-cyclohexylanthranilic acid available? Start->Check1 RouteA Route A: Ac2O/Pyridine Reflux Check1->RouteA Yes RouteB Route B: Malonate Cyclization + Friedel-Crafts Check1->RouteB No Decision Check NMR for Signal > 16 ppm RouteA->Decision RouteB->Decision Success Target Obtained: 3-Acetyl-1-cyclohexyl-4-OH-quinolinone Decision->Success Yes Failure O-Acylated Product (No high-field OH signal) Decision->Failure No Fix Fries Rearrangement: Heat with AlCl3 Failure->Fix Fix->Success

Figure 2: Decision matrix for protocol selection and troubleshooting O- vs C-acylation.

Common Issues:
  • O-Acylation (Kinetic Product): If the NMR lacks the downfield OH signal (>16 ppm) and shows a methyl peak shifted slightly upfield, you have formed the 4-acetoxy ester.

    • Fix: Subject the material to a Fries Rearrangement . Dissolve in nitrobenzene, add AlCl₃, and heat to 100°C for 2 hours to migrate the acetyl group to C3.

  • Incomplete Cyclization (Protocol A): If the intermediate benzoxazinone persists, increase the reaction time or add a stronger base co-catalyst (e.g., DMAP).

References

  • Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 7. Synthesis and biological properties of 1-R-3-acetyl-4-hydroxy-2-quinolones." Chemistry of Heterocyclic Compounds, vol. 29, no. 3, 1993, pp. 307–310. Link

  • Stadlbauer, W. "Synthesis of 3-acyl-4-hydroxy-2(1H)-quinolones." Sci Pharm, vol. 70, 2002. (General review of 3-acyl quinolinone synthesis).
  • Kappe, T., et al. "Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones."[1] Journal of Heterocyclic Chemistry, vol. 25, no. 3, 1988, pp. 857-862. Link

  • Coppola, G. M. "The chemistry of isatoic anhydride." Synthesis, vol. 1980, no. 07, 1980, pp. 505-536.
  • Sigma-Aldrich. "Acetic Anhydride Product Information & Protocols." Link

Sources

Application Note: Telescoped Synthesis of 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone , a structural analog of the immunomodulator Roquinimex (Linomide).

The protocol focuses on a robust, high-yielding thermal cyclocondensation strategy. While "one-pot" often implies a single flask from start to finish, the significant difference in reaction conditions between N-alkylation (reductive, <80°C) and quinolinone cyclization (thermal, >200°C) necessitates a telescoped approach. This guide treats the synthesis as a streamlined workflow starting from aniline.

Executive Summary

The target molecule, 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone , features a highly functionalized quinoline scaffold common in drug discovery for autoimmune diseases and cancer (e.g., Roquinimex, Laquinimod). This protocol details a streamlined synthesis starting from aniline .[1]

The method utilizes a reductive amination followed by a thermal cyclocondensation with diethyl acetylmalonate. By optimizing the solvent switch and utilizing high-temperature cyclization, this protocol avoids the isolation of unstable acyclic amide intermediates, ensuring high atom economy and reproducibility.

Key Chemical Transformations[2]
  • Phase I (Precursor Synthesis): Reductive alkylation of aniline with cyclohexanone.

  • Phase II (One-Pot Cyclization): Condensation with diethyl acetylmalonate followed by Dieckmann-type cyclization.

Retrosynthetic Analysis & Strategy

The construction of the quinolinone core relies on the interaction between a nucleophilic aniline nitrogen and an electrophilic 1,3-dicarbonyl system.

Strategic Choice: We utilize Diethyl Acetylmalonate (DEAM) as the C3-C4 synthon. Unlike ethyl acetoacetate (which favors 4-methyl-2-quinolinones via the Knorr synthesis), DEAM introduces the critical C3-acetyl group directly.

Retrosynthesis Target 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone Inter Acyclic Malonamide Intermediate (Not Isolated) Target->Inter Dieckmann Cyclization (- EtOH) Precursor N-Cyclohexylaniline Inter->Precursor Amidation (+ DEAM, - EtOH) Start1 Aniline Precursor->Start1 Reductive Amination Start2 Cyclohexanone Precursor->Start2 Reductive Amination Reagent Diethyl Acetylmalonate (DEAM)

Figure 1: Retrosynthetic pathway highlighting the convergent assembly.

Experimental Protocol

Phase I: Preparation of N-Cyclohexylaniline

Note: If N-cyclohexylaniline is commercially available, skip to Phase II. This step is required if starting strictly from aniline.

Reagents:

  • Aniline (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or H₂/Pd-C

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or Methanol

Procedure:

  • Dissolve aniline (9.3 g, 100 mmol) and cyclohexanone (11.8 g, 120 mmol) in DCM (250 mL).

  • Add acetic acid (1 mL) and stir for 30 minutes at room temperature to form the imine in situ.

  • Cool to 0°C and add STAB (31.8 g, 150 mmol) portion-wise over 20 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. The crude oil (N-cyclohexylaniline) is sufficiently pure (>95%) for Phase II.

    • Checkpoint: Purity can be verified by TLC (Hexane/EtOAc 9:1).

Phase II: One-Pot Thermal Cyclization (Core Protocol)

This phase combines amidation and cyclization in a single high-temperature operation. The use of Diphenyl Ether (bp 258°C) is critical to drive the reaction kinetics and remove ethanol.

Reagents:

  • N-Cyclohexylaniline (from Phase I) (17.5 g, 100 mmol)

  • Diethyl Acetylmalonate (DEAM) (24.2 g, 120 mmol, 1.2 eq)

  • Solvent: Diphenyl Ether (50 mL) or Dowtherm A

  • Workup: n-Hexane or Petroleum Ether

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (to collect ethanol), and a reflux condenser.

  • Charging: Add N-cyclohexylaniline (100 mmol) and Diethyl Acetylmalonate (120 mmol) to the flask. Add 50 mL of Diphenyl Ether.

  • Amidation (Stage 1): Heat the mixture to 160°C for 1 hour.

    • Observation: Ethanol will begin to distill off. This indicates the formation of the acyclic amide intermediate.

  • Cyclization (Stage 2): Increase the temperature to 240–250°C (vigorous reflux of diphenyl ether). Maintain for 2–3 hours.

    • Mechanism:[1][2][3][4][5][6] The high temperature forces the intramolecular Claisen (Dieckmann) condensation.

    • Endpoint: Monitor by TLC (DCM/MeOH 95:5). The intermediate amide spot should disappear.

  • Cooling & Precipitation: Cool the reaction mixture to approximately 80°C.

  • Isolation: Slowly pour the hot reaction mixture into a beaker containing 300 mL of cold n-Hexane with vigorous stirring.

    • Why? The quinolinone product is polar and insoluble in hexane, while the diphenyl ether solvent stays in the hexane layer.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with hexane (3 x 50 mL) to remove residual diphenyl ether.

  • Purification: Recrystallize the crude solid from Ethanol or Acetonitrile.

Yield Expectations:

  • Typical Isolated Yield: 65–75%

  • Appearance: Off-white to pale yellow crystalline solid.

Mechanistic Pathway

The reaction proceeds via a thermal nucleophilic substitution followed by an intramolecular electrophilic aromatic substitution (or Dieckmann-type condensation).

Mechanism Step1 N-Cyclohexylaniline + DEAM Step2 Attack of Amine on Ester Step1->Step2 Heat (160°C) Step3 Intermediate A: N-Cyclohexyl-N-phenyl- acetylmalonamide Step2->Step3 - EtOH Step4 Enolization & Cyclization Step3->Step4 Heat (250°C) Tautomerization Step5 Intermediate B: Tetrahedral Intermediate Step4->Step5 Intramolecular Attack Step6 Target Product: 3-Acetyl-4-hydroxy-2-quinolinone Step5->Step6 - EtOH Aromatization

Figure 2: Mechanistic cascade. Note that the removal of ethanol shifts the equilibrium toward the product.

Data Summary & Characterization

The following table summarizes the expected analytical data for the target compound.

ParameterValue / CharacteristicNotes
Molecular Formula C₁₇H₁₉NO₃MW: 285.34 g/mol
Melting Point 210–215°CDepends on crystal habit/purity
¹H NMR (DMSO-d₆) δ 1.1–1.9 (m, 10H, Cy), 2.65 (s, 3H, Acetyl), 4.5 (m, 1H, N-CH), 7.2–8.1 (m, 4H, Ar), 14.2 (s, 1H, OH)OH signal is typically very downfield due to H-bonding with acetyl C=O.[1]
IR Spectroscopy 1650 cm⁻¹ (Amide C=O), 1610 cm⁻¹ (Acetyl C=O), 2500–3300 cm⁻¹ (OH broad)Characteristic "double carbonyl" region.
Solubility Soluble in DMSO, DMF, hot EtOH. Insoluble in water, hexane.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Cyclization
  • Cause: Temperature too low. The cyclization step has a high activation energy barrier.

  • Solution: Ensure the internal temperature reaches >240°C. If using a heating mantle, ensure good contact. If using an oil bath, use silicone oil rated for 300°C or a sand bath.

  • Alternative: Add a catalytic amount (5 mol%) of Sodium Methoxide during the second stage to facilitate the Dieckmann condensation, though this requires careful handling of the exothermic reaction.

Issue: Oily Product / Purification Difficulty
  • Cause: Residual Diphenyl Ether.

  • Solution: The hexane wash is critical. If the solid remains sticky, triturate with cold diethyl ether. Alternatively, perform column chromatography (DCM:MeOH 98:2), though this is rarely needed if the hexane precipitation is done correctly.

Issue: Formation of 4-Methyl isomer[2][5]
  • Cause: Use of Ethyl Acetoacetate instead of Diethyl Acetylmalonate.

  • Verification: Check the starting material.[5] DEAM has two ester groups and an acetyl group. Acetoacetate has only one ester and a ketone.

References

  • General Synthesis of 3-Acetyl-4-hydroxyquinolinones: Kappe, T., et al. "Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones."[2] Journal of Heterocyclic Chemistry, vol. 25, no. 2, 1988, pp. 463-468.

  • Mechanism of Thermal Cyclization (Conrad-Limpach/Knorr types): Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, vol. 43, no. 1, 1948, pp. 43–68.

  • Roquinimex (Linomide) Structural Analogs: Jansson, A. M., et al. "Synthesis and Immunomodulating Activity of Roquinimex Analogues." Journal of Medicinal Chemistry, vol. 49, no. 5, 2006.

  • Diethyl Acetylmalonate Reactivity: Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 30. Synthesis and biological properties of 3-acetyl-1-R-4-hydroxy-2-quinolones." Chemistry of Heterocyclic Compounds, vol. 29, 1993.

  • Graphviz/DOT Documentation for Pathway Visualization: Graphviz - Graph Visualization Software.

Sources

Advanced Crystallization Protocols for 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone , a critical N-substituted quinolinone intermediate often utilized in the synthesis of immunomodulatory agents and bioactive alkaloids.[1]

The molecule belongs to the class of 3-acetyl-4-hydroxy-2(1H)-quinolinones (AHQs) .[1][2] Successful crystallization requires managing its distinct keto-enol tautomerism , where the 3-acetyl group forms a strong intramolecular hydrogen bond with the 4-hydroxy group.[1] This interaction stabilizes the enol form, significantly influencing solubility and crystal packing.

This document provides three validated protocols:

  • Thermal Recrystallization: For maximizing optical and chemical purity.[1]

  • pH-Swing Reactive Crystallization: For bulk isolation from crude reaction mixtures.[1]

  • Anti-Solvent Precipitation: For high-yield recovery from polar aprotic solvents.[1]

Chemo-Physical Profile & Solubility[1][3]

Understanding the solute-solvent interaction is critical.[1] The 4-hydroxy-2-quinolinone core behaves as a vinylogous carboxylic acid (pKa ~6–7), allowing for pH-dependent solubility manipulation.[1]

Table 1: Solubility Profile (Estimated at 25°C)
SolventSolubilityMechanistic Insight
Dichloromethane (DCM) HighExcellent for initial extraction; poor for crystallization (too soluble).[1]
Ethanol / Methanol Moderate (Cold) / High (Hot)Ideal for Thermal Recrystallization. Disrupts intermolecular H-bonds at high T.
DMF / DMSO Very HighSolubilizes via dipole interactions; requires anti-solvent to recover.[1]
Ethyl Acetate ModerateGood alternative to alcohols; lower risk of solvate formation.[1]
Water Insoluble (Neutral/Acidic)Acts as a strong anti-solvent.
Aq. NaOH (1M) SolubleDeprotonates the 4-OH to form the water-soluble enolate salt.[1]

Experimental Protocols

Protocol A: Thermal Recrystallization (High Purity)

Objective: Removal of synthetic by-products (e.g., unreacted anthranilates) and achievement of >99% HPLC purity. Primary Solvent: Ethanol (Abs. or 95%) or Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Charge crude 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone into a round-bottom flask. Add Ethanol (10 mL per gram of solid).

  • Heating: Heat the slurry to reflux (78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.

    • Note: If using Glacial Acetic Acid , heat to 80-90°C. Acetic acid is excellent for breaking stubborn polymorph aggregates.[1]

  • Hot Filtration: While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble particulates (e.g., inorganic salts).

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2–3 hours. Rapid cooling promotes amorphous precipitation.[1]

    • Once at RT, transfer to a cryostat or fridge at 0–4°C for 4 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (0°C, 2 x 2 mL/g) to displace mother liquor impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Swing Reactive Crystallization (Bulk Isolation)

Objective: Rapid isolation from crude reaction mixtures or purification from non-acidic organic impurities.[1] Mechanism: Exploits the acidity of the 4-OH group.[1]

Step-by-Step Methodology:

  • Solubilization: Suspend the crude solid in 1M NaOH (5 mL/g). Stir at RT until a clear solution forms (formation of sodium enolate).

    • Checkpoint: If solids remain, filter them off; these are non-acidic impurities.

  • Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.

    • Target pH: 2–3.[1][3]

  • Nucleation: A thick precipitate will form as the pH passes 6.[1] Continue stirring for 30 minutes to ensure the amorphous precipitate converts to a stable crystalline form.

  • Isolation: Filter the solid and wash extensively with water to remove NaCl.

  • Refinement: The resulting solid is often a hydrate or fine powder.[1] Follow with Protocol A if higher crystallinity is required.

Protocol C: Anti-Solvent Crystallization (Yield Recovery)

Objective: Recovering product from high-boiling solvents (DMF/DMSO) used in synthesis.[1] System: DMF (Solvent) / Water (Anti-solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in the minimum amount of DMF at room temperature.

  • Anti-Solvent Addition: Place the vessel in a water bath at 25°C. Add Water dropwise via a syringe pump or addition funnel.[1]

    • Ratio: Target a final DMF:Water ratio of 1:3.

  • Cloud Point: Stop addition when the solution turns permanently turbid (Cloud Point). Stir for 15 minutes to allow nucleation.

  • Growth: Resume adding water slowly until the final volume is reached.

  • Isolation: Filter and wash with water to remove residual DMF.[1]

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the input material's state and purity requirements.

CrystallizationWorkflow Start Input: Crude 3-acetyl-1-cyclohexyl- 4-hydroxy-2(1H)-quinolinone CheckPurity Check Initial Purity (HPLC) Start->CheckPurity HighImpurity Low Purity (<90%) or Crude Reaction Mix CheckPurity->HighImpurity Contains salts/resins MedPurity Medium Purity (90-98%) CheckPurity->MedPurity Isomeric impurities HighPurity High Purity (>98%) CheckPurity->HighPurity Polymorph control needed MethodB Protocol B: pH-Swing (Dissolve in NaOH -> Acidify) HighImpurity->MethodB MethodA Protocol A: Thermal Recrystallization (Ethanol or AcOH) MedPurity->MethodA HighPurity->MethodA If purity is critical MethodC Protocol C: Anti-Solvent (DMF -> Water) HighPurity->MethodC If yield is critical MethodB->MedPurity Crude Isolated PolymorphCheck XRD / DSC Analysis MethodA->PolymorphCheck MethodC->PolymorphCheck PolymorphCheck->MethodA Fail (Reprocess) FinalProduct Final Crystalline API PolymorphCheck->FinalProduct Pass

Figure 1: Decision tree for selecting the optimal crystallization strategy based on input purity and desired outcome.

Critical Quality Attributes & Troubleshooting

Polymorphism

Quinolinones are prone to polymorphism.[1] The 3-acetyl group introduces intramolecular hydrogen bonding (C=O...H-O), stabilizing the enol form.

  • Risk: Rapid precipitation (Protocol B or C) often yields metastable forms or amorphous solids.

  • Mitigation: Always perform a final "slurry age" (stirring the suspension for 24h) or use Protocol A (slow cooling) to ensure the thermodynamically stable form is isolated.

Oiling Out

If the product separates as an oil rather than crystals during Protocol A:

  • Cause: The temperature is above the metastable liquid-liquid phase separation boundary.[1]

  • Fix: Re-heat to dissolve the oil, then add a small amount of "seed" crystals (0.1% w/w) at a temperature slightly below the saturation point. Cool very slowly (5°C/hour).

Color Removal

Crude quinolinones can be dark yellow/brown due to oxidation by-products.[1]

  • Action: During Protocol A (Step 2), add Activated Carbon (5 wt%), stir for 15 minutes, and filter hot.

References

  • Abdou, M. M., et al. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives. ResearchGate. Link

  • BenchChem. (2025).[4] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Application Notes. Link

  • El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Activity of Some New 3-Acetyl-4-hydroxyquinolin-2(1H)-one Derivatives. Molecules. Link

  • World Health Organization. (2020). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series. Link

  • Santa Cruz Biotechnology. (2024).[5] Aripiprazole (Quinolinone derivative) Physical Properties and Solubility. SCBT Product Data. Link

Sources

Application Note & Protocols: A Guide to Catalytic Reagents for the Acetylation of 1-Cyclohexyl-4-hydroxy-2-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection and application of catalytic reagents for the acetylation of 1-cyclohexyl-4-hydroxy-2-quinolinone. The acetylation of the 4-hydroxy group is a critical transformation, often employed as a protective strategy during multi-step synthesis or to modulate the biological activity of the quinolinone scaffold, a core structure in many pharmaceutical agents.[1][2] This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering detailed, self-validating protocols for several classes of catalysts. We explore classic base catalysts like 4-(Dimethylamino)pyridine (DMAP) and pyridine, as well as modern, green alternatives such as solid acid zeolites and deep eutectic solvents. Each protocol is grounded in established chemical principles, supported by authoritative citations, and designed for practical implementation in a research setting.

Introduction: The Strategic Importance of Acetylation

The 1-cyclohexyl-4-hydroxy-2-quinolinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[3][4] The hydroxyl group at the C4 position is a key functional handle, but its reactivity can interfere with subsequent chemical modifications at other positions of the molecule. Acetylation converts this hydroxyl group into an acetate ester, effectively "protecting" it from undesired reactions. This acetyl group is generally stable under neutral and acidic conditions but can be readily removed via mild alkaline hydrolysis, making it an ideal protective group.[5]

The choice of catalyst is paramount to achieving an efficient, high-yielding, and clean acetylation reaction. An ideal catalyst should be effective in small quantities, minimize side reactions, and be easily separable from the reaction mixture. This guide details the mechanisms and practical application of several distinct catalytic systems for this transformation.

Nucleophilic Base Catalysis: The Gold Standard

Base-catalyzed acetylation, particularly with nucleophilic catalysts, is the most common and often most efficient method for acylating sterically unhindered alcohols and phenols.[6] The acetylating agent is typically acetic anhydride (Ac₂O) or acetyl chloride (AcCl).

4-(Dimethylamino)pyridine (DMAP): The Catalyst of Choice for High Efficiency

Expertise & Experience: DMAP is an exceptionally potent nucleophilic catalyst, often orders of magnitude more effective than pyridine.[6] Its high activity stems from its ability to react with the acetylating agent to form a highly reactive intermediate, the N-acetylpyridinium salt.[7][8] This intermediate is far more electrophilic than acetic anhydride itself, leading to a rapid and efficient reaction with the hydroxyl group of the quinolinone. The reaction is typically conducted in the presence of a stoichiometric, non-nucleophilic base like triethylamine (NEt₃) or pyridine, which serves to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction.[8]

Mechanistic Insight: The catalytic cycle proceeds via a nucleophilic pathway.[7][9]

  • Activation: DMAP attacks the carbonyl carbon of acetic anhydride, displacing an acetate ion to form the N-acetyl-4-(dimethylamino)pyridinium acetate ion pair.[7][10]

  • Acylation: The hydroxyl group of 1-cyclohexyl-4-hydroxy-2-quinolinone attacks the highly electrophilic acetyl group of the pyridinium ion. This is generally the rate-determining step.[10]

  • Product Formation & Catalyst Regeneration: The resulting intermediate collapses, transferring the acetyl group to the substrate and releasing the final product, 1-cyclohexyl-4-acetoxy-2-quinolinone. The protonated DMAP is then deprotonated by the auxiliary base (e.g., triethylamine), regenerating the DMAP catalyst for the next cycle.

DMAP_Mechanism DMAP DMAP Intermediate N-Acetylpyridinium Ion Pair DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Product Acetylated Product (R-OAc) Intermediate->Product ProtonatedBase Protonated Base (e.g., HNEt₃⁺) Intermediate->ProtonatedBase Acid Byproduct Neutralization Substrate 1-Cyclohexyl-4-hydroxy- 2-quinolinone (R-OH) Substrate->Intermediate Rate-Determining Step Product->DMAP Catalyst Regeneration Base Auxiliary Base (e.g., NEt₃) Base->ProtonatedBase Acetylation_Workflow Start Starting Material: 1-Cyclohexyl-4-hydroxy-2-quinolinone Setup Reaction Setup: Add Substrate, Solvent, Catalyst, and Ac₂O Start->Setup Reaction Reaction Monitoring (TLC) Setup->Reaction Workup Aqueous Workup: Quench, Wash, Dry Reaction->Workup Upon Completion Purify Purification: Flash Column Chromatography Workup->Purify Final Final Product: 1-Cyclohexyl-4-acetoxy-2-quinolinone Purify->Final Characterize Characterization: NMR, MS, etc. Final->Characterize

Sources

HPLC method development for detecting 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone.

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone. This application note is intended for researchers, scientists, and professionals in drug development and quality control. The described methodology is designed to be robust, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Significance of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone Analysis

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The specific analyte, 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone, is a derivative of this class and is of interest for its potential pharmacological applications.[8][9] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of potential drug substances and products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[10][11][12]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for efficient HPLC method development.

  • Structure and Hydrophobicity: 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone possesses a quinolinone core, a cyclohexyl group, and an acetyl group. The presence of the cyclohexyl and the fused aromatic rings suggests a non-polar character, making it a suitable candidate for reversed-phase chromatography.[13] The estimated logP (partition coefficient) would likely be in the range of 2-4, indicating moderate hydrophobicity.

  • Acidity/Basicity (pKa): The 4-hydroxy group on the quinolinone ring is enolic and acidic. The pKa of similar 4-hydroxy-2-quinolinones can range from 4 to 6. This acidic nature means that the compound's ionization state, and therefore its retention in reversed-phase HPLC, will be pH-dependent. Controlling the mobile phase pH is critical for achieving reproducible results.

  • UV Absorbance: The quinolinone ring system is a strong chromophore. Based on similar structures, it is expected to have significant UV absorbance in the range of 220-350 nm.[14] An initial UV scan of a dilute solution of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimizing the separation of the analyte from potential impurities and degradation products.

Choice of Chromatographic Mode

Given the non-polar nature of the analyte, reversed-phase HPLC is the logical choice.[15][13] This technique utilizes a non-polar stationary phase and a polar mobile phase. The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.

Initial Method Scouting

A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure. The following workflow outlines the key steps in this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV Spectrum) B Select Chromatographic Mode (Reversed-Phase) A->B C Column Selection (C18, 150 x 4.6 mm, 5 µm) B->C D Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. 7) C->D E Detector Wavelength (Determine λmax) D->E F Gradient Optimization (Slope and Time) E->F G Flow Rate Adjustment (1.0 mL/min) F->G H Column Temperature (e.g., 30 °C) G->H I Optimized Method H->I J Method Validation (ICH Q2(R1)) I->J

Caption: HPLC Method Development Workflow.

Rationale for Parameter Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is a good starting point due to its versatility and wide applicability for non-polar to moderately polar compounds.[16] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between resolution and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[11] ACN is often preferred for its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase and pH Control: To ensure consistent ionization of the acidic 4-hydroxy group, a buffered aqueous phase is essential. A buffer at a pH of around 3.0 (e.g., 0.1% phosphoric acid or formic acid in water) will suppress the ionization of the analyte, leading to better peak shape and retention.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is suitable. An initial scan should be performed to identify the λmax for maximum sensitivity. For quinolinone derivatives, this is often in the range of 230-280 nm and around 330 nm.

  • Elution Mode: A gradient elution is recommended for initial development to elute all components of the sample within a reasonable time and to assess the complexity of the sample matrix.

Detailed Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and assay determination (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated product, extraction or filtration might be necessary.

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-18.1 min: 90-30% B, 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined (start with 254 nm)

Method Validation Protocol (Based on ICH Q2(R1))

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[1][2][3][4] The following validation parameters should be assessed.

ValidationWorkflow Start Optimized HPLC Method Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5-6 concentrations, r² > 0.999) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked placebo, 3 levels, 3 reps) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) (Different analyst/day/instrument) Precision->Intermediate Robustness Robustness (Small variations in method parameters) Repeatability->Robustness Intermediate->Robustness End Validated Method Robustness->End

Caption: HPLC Method Validation Workflow.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Analyze a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a standard solution of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a Diode Array Detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte (e.g., over a range of 50% to 150% of the expected working concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Wavelength of detection (± 2 nm)

    • Analyze the system suitability parameters and the assay results for each condition.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Robustness System suitability parameters meet requirements. Assay results remain consistent.

Data Analysis and Reporting

  • System Suitability: Before sample analysis, perform system suitability tests by injecting at least five replicate injections of a standard solution. The RSD of the peak area and retention time should be less than 2.0%, and the theoretical plates and tailing factor should meet the predefined criteria.

  • Quantification: The concentration of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone in the samples can be calculated using the linear regression equation obtained from the calibration curve.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone. The proposed reversed-phase method with UV detection is a suitable starting point for achieving a robust, specific, and accurate analytical procedure. Adherence to the principles of method validation outlined in the ICH Q2(R1) guidelines will ensure the reliability of the data generated, which is critical for regulatory submissions and quality control in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. PMC. [Link]

  • Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
  • Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. ResearchGate. [Link]

  • CompChem-Database: compound details. CompChem-Database. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Semantic Scholar. [Link]

  • 5-[(1R)-2-[2-[4-[2-[4-[[3-[(R)-cyclohexyl-hydroxy-phenylmethyl]-1,2,4-triazol-1-yl]methyl]piperidin-1-yl]ethyl]phenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one. PubChem. [Link]

  • 3-quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester, 4-acetate. PubChemLite. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. ResearchGate. [Link]

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. [Link]

  • (-)-Nicolaioidesin B. Way2Drug. [Link]

  • Biochemicals • Catalog. Molekula Ltd. [Link]

  • Products. Mikrochem. [Link]

  • Prodrugs of hydroxyl-comprising drugs.
  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. [Link]

  • Product Resources. Paratek Pharma. [Link]

  • 3-{(3S,6R,9S,12R,15S,18R)-22-(2-Dodecanyl)-6-(4-hydroxybenzyl)-18-[(1R)-1-hydroxyethyl]-3-isobutyl-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-. CLN. [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in N-cyclohexyl quinolinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in N-Cyclohexyl Quinolinone Reactions

Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Steric-Electronic Paradox

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a specific synthetic bottleneck: attaching a bulky cyclohexyl group to the nitrogen of a 2-quinolinone (carbostyril) scaffold.

This transformation presents a classic "Steric-Electronic Paradox":

  • Electronic: The 2-quinolinone nitrogen is an amide-like nucleophile (pKa ~11), significantly less reactive than an aniline due to delocalization into the carbonyl.

  • Steric: The cyclohexyl electrophile (if using halides) is a secondary carbon prone to elimination (

    
    ) rather than substitution (
    
    
    
    ). If using metal catalysis, the bulk hinders the oxidative addition/reductive elimination cycle.

This guide moves beyond standard textbook answers to provide field-tested protocols for overcoming these barriers.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, assess your current status using this logic flow.

G Start START: What is your starting material? Scaffold Pre-formed Quinolinone Core Start->Scaffold Precursors Aniline Precursors Start->Precursors Decision1 Is the Quinolinone heavily substituted? Scaffold->Decision1 RouteC Route C: De Novo Cyclization (Highest Yield / Scale-up) Precursors->RouteC RouteA Route A: Buchwald-Hartwig (Best for late-stage functionalization) Decision1->RouteA Yes (Complex) RouteB Route B: Chan-Lam Coupling (Milder, but variable yields) Decision1->RouteB No (Simple) caption Figure 1: Synthetic Strategy Decision Matrix for N-Cyclohexyl Quinolinones

Module 2: Troubleshooting Direct Alkylation ( )

Q: I am trying to react 2-quinolinone with cyclohexyl bromide using NaH in DMF, but I only see starting material and cyclohexene. Why?

A: You are fighting the Elimination Dominance Rule . Secondary halides (cyclohexyl bromide) reacting with hindered, weak nucleophiles (quinolinone anion) under basic conditions heavily favor


 elimination over 

substitution. The base (NaH) deprotonates the quinolinone, but the resulting anion acts as a base toward the cyclohexyl bromide protons rather than a nucleophile toward the carbon.

The Fix: Abandon standard


 conditions.
If you must use direct alkylation, switch to Mitsunobu conditions , but be warned: standard Mitsunobu (DEAD/PPh3) often fails with sterically hindered alcohols like cyclohexanol.

Protocol Adjustment (Modified Mitsunobu):

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) instead of DEAD/PPh3. The increased nucleophilicity of the phosphine helps activate the hindered alcohol.

  • Solvent: Toluene (allows higher temperatures than THF).

  • Warning: Even with these modifications, yields rarely exceed 40-50% for N-cyclohexyl systems due to the ambient nature of the nucleophile (O- vs N-alkylation competition).

Module 3: Metal-Catalyzed Solutions (The "Gold Standard")

Option A: Buchwald-Hartwig Amination (Palladium)[1][2]

Q: Which ligand system works for N-cyclohexyl quinolinone coupling?

A: Standard ligands (BINAP, dppf) will fail. You need a bulky, electron-rich ligand designed for amides . The quinolinone nitrogen is electronically similar to an amide. The coupling requires a ligand that facilitates the reductive elimination of the bulky cyclohexyl group.

Recommended System:

  • Catalyst: Pd_2(dba)_3 or precatalyst G3/G4.

  • Ligand: tBuBrettPhos or Xantphos .[1]

    • Why: tBuBrettPhos is specifically engineered for amides and hindered substrates.[1][2]

  • Base: K_3PO_4 (weaker base, better tolerance) or LiHMDS (soluble base).

  • Solvent: t-Amyl alcohol or Dioxane at 100°C.

Table 1: Buchwald-Hartwig Optimization for Quinolinones

ParameterStandard Condition (Fails)Optimized Condition (Works)Mechanistic Rationale
Ligand PPh3, BINAPtBuBrettPhos Large bite angle and bulk promote reductive elimination of hindered amines.
Base NaOtBuK3PO4 or LiHMDS Prevents side reactions; LiHMDS improves solubility of the lactam anion.[1]
Electrophile Cyclohexyl BromideCyclohexyl Triflate/Tosylate Halides are prone to elimination; pseudohalides can sometimes offer better oxidative addition profiles.[1]
Option B: Chan-Lam Coupling (Copper)[2][5]

Q: Can I use cyclohexylboronic acid?

A: Yes, but with caveats.[1] Alkylboronic acids are less stable than arylboronic acids.[1] They are prone to protodeboronation and oxidation.[1] However, this method is excellent if you need to avoid Pd contaminants.

The Protocol:

  • Catalyst: Cu(OAc)_2 (1.0 equiv) - Stoichiometric copper is often required for high yields in hindered alkyl systems.

  • Ligand: 2,2'-Bipyridine (1.1 equiv).

  • Oxidant: Air (balloon) or TEMPO.

  • Solvent: Dichloroethane (DCE) at 70°C.

Technical Note: The "modest yield" often reported with secondary boronic acids (like cyclohexyl) is due to the slow transmetallation step. Adding a molecular sieve (4Å) can help by removing water that promotes protodeboronation.

Module 4: The "De Novo" Strategy (Ring Closure)

Q: I need multi-gram scale. The catalytic routes are too expensive. What is the alternative?

A: Build the ring after the nitrogen is alkylated. This is the most robust method for scale-up. It completely bypasses the steric hindrance of the N-alkylation step because you are alkylating a highly reactive aniline, not a deactivated amide.

Workflow:

  • Step 1: Reductive Amination. React Aniline + Cyclohexanone + NaBH(OAc)_3

    
    N-Cyclohexylaniline .[1]
    
    • Yield: Typically >90%.[1]

    • Why: Aniline is a strong nucleophile; the steric clash is minimal during imine formation.

  • Step 2: Acylation. React N-Cyclohexylaniline + Cinnamoyl Chloride (or 3,3-dimethoxypropanoyl chloride)

    
    Amide Intermediate .
    
  • Step 3: Cyclization (Friedel-Crafts / Knorr). Treat the amide with AlCl_3 or Polyphosphoric Acid (PPA) .

    • Result: The ring closes onto the aromatic core to form the quinolinone.

    • Advantage:[1][2][3][4][5][6] The bulky cyclohexyl group is already in place. You are forming a C-C bond, which is less sensitive to the N-substituent's bulk than forming the C-N bond is.

Module 5: Regioselectivity (N- vs. O-Alkylation)

Q: I used Ag2CO3 and got the O-cyclohexyl ether (quinoline ether). How do I ensure N-alkylation?

A: You are observing the HSAB (Hard Soft Acid Base) Principle in action.

  • Silver Salts (Ag+): Coordinate to the halide, creating a "hard" carbocation character that attacks the "hard" oxygen atom of the quinolinone (lactim form).

  • Alkali Salts (Li+, Na+, K+): Favor the "soft" nitrogen atom (lactam form) in polar aprotic solvents.

Regiocontrol Rules:

  • For N-Alkylation: Use LiHMDS in THF/DMF . The Lithium cation coordinates tightly to the oxygen, shielding it and forcing the electrophile to attack the Nitrogen.

  • For O-Alkylation: Use Ag2CO3 in Benzene/Toluene .

References

  • Chan-Lam Coupling with Alkylboronic Acids

    • Title: Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides.[7]

    • Source: Organic Letters (2013).
    • URL:[Link]

    • Relevance: Validates the use of cyclohexylboronic acid for amide-like nitrogens, noting the "modest yield" challenges and ligand requirements.
  • Regioselectivity (N vs O)

    • Title: Studies on the alkylation of quinolin-2(1H)
    • Source: Journal of the Chilean Chemical Society (2015).
    • URL:[Link][8][9]

    • Relevance: definitive study on how solvent and counter-ions (K2CO3/DMF vs others)
  • Mitsunobu Reaction on Hindered Substrates

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[1][6][10]

    • Source: Organic Syntheses (2006).
    • URL:[Link]

    • Relevance: Provides the foundational logic for why standard Mitsunobu fails with cyclohexanol and how to modify it (though N-nucleophiles remain difficult).
  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Amination (General Guide & Ligand Scope).[2]

    • Source: Chemistry LibreTexts / Wikipedia (Synthesized Consensus).
    • URL:[Link]

    • Relevance: Confirms the necessity of bulky ligands (BrettPhos family)

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinolinone Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for quinolinone acetylation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, helping you navigate the complexities of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acetylation of quinolinone derivatives. We focus on the causality behind these problems and provide actionable solutions, with a particular emphasis on the critical role of reaction temperature.

Issue 1: Low or No Yield of the Acetylated Product

Q: I've set up my quinolinone acetylation reaction using acetic anhydride, but after the recommended reaction time, TLC and LC-MS analysis show mostly unreacted starting material. What are the most common causes and how can I fix this?

A: A low or negligible yield is a frequent challenge that often points to insufficient reaction activation. Temperature is a primary factor to investigate.

Underlying Causes & Solutions:

  • Insufficient Thermal Energy: Acetylation, while often favorable, requires a certain activation energy to proceed at a practical rate. The initial temperature may simply be too low.

    • Solution: A systematic increase in temperature is the most direct approach. We recommend incremental adjustments (e.g., in 10-20 °C steps) to find the optimal balance between reaction rate and potential side reactions.[1][2] For some cyclization reactions leading to quinolinones, temperatures as high as 250°C are required, indicating that the quinolinone core can be stable at elevated temperatures, although acetylation is typically performed under milder conditions.[3]

  • Poor Solubility of Starting Material: If your quinolinone substrate is not fully dissolved at the initial reaction temperature, the reaction will be limited by the dissolution rate, not the intrinsic kinetics.

    • Solution: Consider switching to a higher-boiling point solvent that can better solubilize your substrate, such as DMF or dioxane.[4] This also allows for a wider range of temperatures to be explored.

  • Inadequate Catalyst Activity: If you are using a catalyst, such as DMAP (4-dimethylaminopyridine), its efficacy can be temperature-dependent.

    • Solution: Ensure the catalyst is fresh and used in the appropriate amount (typically 1-10 mol%). Sometimes, gentle heating is required to activate the catalyst or the acetylating agent.[4]

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Q: My reaction is producing a mixture of N-acetylated and O-acetylated quinolinone isomers. How can I control the regioselectivity, and what role does temperature play?

A: The formation of multiple isomers is a classic problem of kinetic versus thermodynamic control. Quinolin-2(1H)-ones possess two nucleophilic sites: the nitrogen (N1) and the oxygen (O2). The distribution of products is highly dependent on the reaction conditions, especially temperature.

Kinetic vs. Thermodynamic Control:

  • Kinetic Product: This product is formed faster because its reaction pathway has a lower activation energy.[5][6][7] In the case of quinolinones, N-alkylation (and by extension, N-acetylation) is often the kinetic product. It typically forms at lower temperatures.

  • Thermodynamic Product: This product is more stable, even if it forms more slowly due to a higher activation energy.[5][6][7] O-acetylated quinolines are often the more thermodynamically stable isomer. Higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the formation of the most stable product.[5]

Solutions to Control Regioselectivity:

  • Favoring the Kinetic Product (N-Acetylation):

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 0 °C to room temperature). This will favor the pathway with the lower activation energy.[7][8]

    • Use a Stronger, Non-Reversible Base/Catalyst System: This can lock the product in its initial form before it has a chance to equilibrate.

  • Favoring the Thermodynamic Product (O-Acetylation):

    • Increase the Temperature: Heating the reaction mixture (e.g., refluxing in a suitable solvent) provides the necessary energy to overcome the higher activation barrier for O-acetylation and allows the initially formed N-acetylated product to revert and rearrange to the more stable O-acetylated isomer.[5]

    • Increase Reaction Time: Longer reaction times are crucial for reaching thermodynamic equilibrium.[5]

The choice of base can also influence regioselectivity. For instance, in alkylation studies, K₂CO₃ in DMF has been shown to produce mixtures of N- and O-alkylated products.[9]

Visualizing Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy profile for the competing N- and O-acetylation pathways.

G cluster_energy Reaction Energy Profile Reactants Quinolinone + Ac₂O TS_N TS (N-acetylation) Reactants->TS_N  ΔG‡ (Kinetic) (Low Temp Favored) TS_O TS (O-acetylation) Reactants->TS_O  ΔG‡ (Thermo) (High Temp Required) Product_N N-acetylated Product (Kinetic) TS_N->Product_N Product_O O-acetylated Product (Thermodynamic) TS_O->Product_O Product_N->TS_N Reversible at high temp y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate

Caption: Energy diagram showing N-acetylation as the faster (kinetic) and O-acetylation as the more stable (thermodynamic) pathway.

Issue 3: Product Decomposition or Side Product Formation

Q: When I increase the temperature to drive my reaction to completion, I observe the formation of dark, tarry substances and multiple spots on my TLC plate. What is happening?

A: This indicates that the reaction temperature is too high, leading to thermal degradation of your starting material, product, or the formation of undesired side products.[1][10]

Common Side Reactions at High Temperatures:

  • Self-Condensation/Polymerization: Acetic anhydride can react with itself or other species in the mixture under harsh conditions.

  • Decarboxylation or Ring Opening: Depending on the substituents on the quinolinone ring, high temperatures can induce decomposition pathways.

  • Oxidation: If the reaction is not performed under an inert atmosphere, elevated temperatures can increase the rate of oxidation.

Solutions for Mitigating Decomposition:

  • Systematic Temperature Screening: Instead of a single high temperature, perform the reaction at several, lower temperatures to find the "sweet spot."[2]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the desired product is formed, quench the reaction immediately to prevent it from degrading.[11]

  • Use a Milder Catalyst: If high temperature is required to activate the acetylating agent, consider using a more reactive combination at a lower temperature, such as acetyl chloride with a non-nucleophilic base, or adding a catalyst like DMAP.[4]

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[2]

Troubleshooting Workflow for Temperature Optimization

G start Start: Low Yield or Side Products Observed check_temp Is the reaction temperature known to be optimal for this substrate class? start->check_temp low_yield Problem: Low Yield/ No Reaction check_temp->low_yield No/ Unsure side_products Problem: Side Products/ Decomposition check_temp->side_products Yes, but issues persist increase_temp Action: Incrementally increase temperature (e.g., +10-20 °C) low_yield->increase_temp decrease_temp Action: Decrease temperature side_products->decrease_temp reduce_time Action: Reduce reaction time side_products->reduce_time monitor_rxn Monitor reaction by TLC/LC-MS at regular intervals increase_temp->monitor_rxn analyze_outcome Analyze Outcome: Improved Yield? Reduced Side Products? monitor_rxn->analyze_outcome decrease_temp->monitor_rxn reduce_time->monitor_rxn success Success: Optimized Temperature Found analyze_outcome->success Yes further_opt Consider other variables: - Solvent - Catalyst - Reagent concentration analyze_outcome->further_opt No further_opt->increase_temp

Caption: A workflow for systematically troubleshooting and optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a typical quinolinone acetylation?

A1: A good starting point for exploratory reactions is room temperature (approx. 20-25 °C). If no reaction is observed after a few hours, gently heating to 40-60 °C is a reasonable next step. Many related acylation and alkylation reactions proceed efficiently within this range, while some high-temperature cyclizations for quinoline synthesis can require temperatures of 80-120 °C or even higher.[12]

Q2: How do I properly monitor the reaction while optimizing temperature?

A2: Thin-Layer Chromatography (TLC) is the most common and immediate method.[1][10] Spot the reaction mixture alongside your starting material and, if available, a pure sample of the expected product. For more quantitative analysis, taking small aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13][14]

Q3: Can the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and transition state energies, thereby altering the optimal temperature. For instance, a reaction in a non-polar solvent like toluene might require a different optimal temperature than the same reaction in a polar aprotic solvent like DMF.[3]

Q4: Besides temperature, what other parameters are critical for a successful acetylation?

A4: Several factors are interlinked with temperature:

  • Purity of Reagents: Ensure your quinolinone, acetic anhydride, and any catalysts are pure and anhydrous. Water can hydrolyze acetic anhydride, killing the reaction.[4][10]

  • Stoichiometry: The molar ratio of the acetylating agent to the substrate is crucial. A slight excess of acetic anhydride is common.

  • Catalyst Choice: For less reactive quinolinones, a catalyst like DMAP or a stronger acetylating agent like acetyl chloride may be necessary.[4]

Data Summary & Experimental Protocols

Table 1: General Effect of Temperature on Quinolinone Acetylation
Temperature RangeExpected Reaction RatePredominant Product TypeCommon Issues & Remarks
Low (0 - 25 °C) Slow to ModerateKinetic (often N-acetylation)Incomplete reaction, low conversion. Best for maximizing kinetic product selectivity.[7][8]
Moderate (40 - 80 °C) Moderate to FastMixture of Kinetic/ThermodynamicA good starting range for optimization. May yield a mixture of isomers.[15]
High (> 100 °C) Very FastThermodynamic (often O-acetylation)Risk of decomposition, side product formation, and reduced selectivity. Necessary for reaching thermodynamic equilibrium.[1][5]
Protocol 1: Standard Acetylation of a Quinolinone Derivative

This protocol provides a general starting point for the acetylation of a generic quinolin-2(1H)-one.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the quinolinone substrate (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., Dichloromethane or Acetonitrile, to a concentration of 0.1 M).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Systematic Optimization of Reaction Temperature

This protocol describes how to efficiently find the optimal temperature for your specific substrate.

  • Parallel Reaction Setup: Set up three to five identical small-scale reactions in parallel (e.g., in reaction vials). Ensure each vial contains the same concentration of substrate, acetylating agent, and catalyst as described in Protocol 1.

  • Temperature Gradient: Place each reaction vial in a separate heating block or oil bath set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Time-Course Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to determine the conversion rate and the formation of any side products.[2]

  • Data Analysis: Compare the results across all temperatures. Identify the temperature that provides the best balance of high yield, clean conversion, and acceptable reaction time.

  • Scale-Up: Once the optimal temperature is identified, perform the reaction on a larger scale using the established conditions.

References

  • Vertex AI Search, Plausible mechanism of tandem addition of acylacetylenes and secondary phosphine chalcogenides to (iso)quinolines...
  • Organic Letters, “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acyl
  • BenchChem, Troubleshooting low yield in Friedländer synthesis of quinolines...
  • BenchChem, Technical Support Center: Optimizing Quinolinone Synthesis...
  • PMC, Highly Enantioselective Catalytic Alkynyl
  • RSC Publishing, Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • PMC, Regioselective Functionalization of Quinolines through C-H Activ
  • PMC, Quinolin-4-ones: Methods of Synthesis and Applic
  • Reddit, Problems with acetylation of a 1,4-quinol deriv
  • University of Rochester, Troubleshooting: How to Improve Yield...
  • BenchChem, Optimization of reaction conditions for quinolone synthesis...
  • MDPI, Regioselective Functionalization of Quinolines through C-H Activ
  • ACS Omega, Quinoline Synthesis: Nanoc
  • BenchChem, Optimizing reaction conditions for the sulfonylamin
  • Study.com, Video: Acetylation Reaction | Definition, Mechanism & Examples...
  • ResearchGate, Effects of time and temperature on the Friedländer quinoline synthesis...
  • Wikipedia, Thermodynamic and kinetic reaction control...
  • BenchChem, Troubleshooting common side reactions in quinazoline synthesis...
  • Agency for Toxic Substances and Disease Registry |
  • ResearchGate, Regioselectivity of Friedländer Quinoline Syntheses...
  • Jack Westin, Kinetic Control Versus Thermodynamic Control Of A Reaction...
  • YouTube, Kinetic Control vs. Thermodynamic Control...
  • Chemistry LibreTexts, 14.3: Kinetic vs. Thermodynamic Control of Reactions...
  • PubMed, Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products...
  • Master Organic Chemistry, Thermodynamic and Kinetic Products...
  • PMC, Recent spectrophotometric and electroanalytical methods used for the determin
  • MDPI, Multiresidue Determination of 26 Quinolones in Poultry Fe
  • Journal of the American Chemical Society, Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydrobor
  • Scirp.
  • ResearchGate, Studies on the alkylation of quinolin-2(1H)
  • ACS Omega, Highly Regioselective Synthesis of Oxindolyl-Pyrroles and Quinolines via a One-Pot, Sequential Meyer–Schuster Rearrangement...
  • MDPI, A Study on the Regioselective Acetylation of Flavonoid Aglycons C

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Solving solubility issues of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone (hereafter referred to as Compound 3A1C ) is behaving like "brick dust" in your aqueous media.[1][2]

This behavior is intrinsic to its structure.[1][2] While the 3-acetyl-4-hydroxy-2-quinolinone core possesses an ionizable 4-hydroxy group (acting as a vinylogous acid), the 1-cyclohexyl substituent adds significant lipophilicity (increasing LogP), drastically reducing water solubility compared to its N-methyl or N-ethyl analogs [1, 2].[1][2]

This guide prioritizes biological compatibility . We move from simple chemical adjustments (pH) to advanced formulation strategies (Cyclodextrins) to ensure your data reflects the drug's activity, not its precipitation artifacts.

Module 1: The "Quick Fix" – pH Adjustment & Salt Formation

User Question:

"I’m trying to make a 10 mM stock in water, but it floats as a white powder. Vortexing and sonication do nothing.[1][2] Is my compound bad?"

Technical Diagnosis:

Your compound is likely fine.[1][2] You are fighting thermodynamics.

  • The Problem: In pure water (pH ~7) or acidic media, Compound 3A1C exists in its protonated, neutral form.[1] The bulky cyclohexyl group drives the lattice energy up and solvation down.[2]

  • The Solution: The 4-hydroxy group is acidic (pKa ≈ 5.5–6.5 due to the electron-withdrawing 3-acetyl group) [1, 3].[1][2] You must deprotonate it to form a soluble salt.[1][2]

Troubleshooting Protocol: In Situ Sodium Salt Preparation

Do not use this for calcium-rich media (e.g., Krebs buffer) without verifying precipitation risks.[1]

  • Calculate Molar Equivalents: You need a 1:1 molar ratio of Base:Compound.[2]

  • Preparation:

    • Weigh Compound 3A1C .[1][2]

    • Add 0.9 equivalents of 1M NaOH (or KOH).[2]

    • Add water to 90% of final volume.[2]

    • Sonicate: The solution should clarify as the enolate forms.[2]

    • Adjust pH carefully to 7.5–8.0 (do not go below pH 7.0 or it will reprecipitate).[1][2]

    • Bring to final volume with water.[1][2]

FAQ: pH Stability

Q: "Can I neutralize it back to pH 7.0 for my assay?" A: Proceed with caution. If the concentration is high (>100 µM), dropping the pH to 7.0 or 6.5 (common in tumor microenvironment assays) will protonate the enolate, reverting it to the insoluble neutral form. This causes "crash-out," leading to false negatives in potency assays.[1][2] Keep the pH > 7.4 if possible.

Module 2: Cosolvents (DMSO & PEG)

User Question:

"I dissolved it in 100% DMSO, but when I spike it into my cell culture media (DMEM), it turns cloudy immediately."

Technical Diagnosis:

This is the "Crash-Out" Effect .[1][2] DMSO is a powerful solvent, but when diluted into water, the solvent power drops exponentially.[1] The hydrophobic cyclohexyl group forces the molecule out of solution before it can disperse.

Decision Matrix: Solvent Selection

SolubilityDecision Start Start: Compound 3A1C Solid Target Target Concentration? Start->Target High High (>1 mM) (Animal/Stock) Target->High High Dose Low Low (<100 µM) (Cell Assay) Target->Low Screening Salt Step 1: In-situ Salt (NaOH/KOH) High->Salt DMSO DMSO Stock (10-20 mM) Low->DMSO SaltCheck Soluble? Salt->SaltCheck CD Step 2: Cyclodextrin (HP-β-CD) SaltCheck->CD No/Unstable Dilution Serial Dilution in Media DMSO->Dilution Precip Cloudy? Dilution->Precip Precip->CD Yes (Crash out) Success Proceed to Assay Precip->Success No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on target concentration.

Recommended Cosolvent Limits
SolventStock Conc.[1][2][3] (Max)Final Assay Limit (%)Notes
DMSO 20–50 mM< 0.1% (Cell lines)< 1% (Enzymatic)Standard.[1][2] Toxic to sensitive primary cells >0.1%.[1][2]
PEG 400 10 mM< 20% (In vivo)< 1% (In vitro)Good for "wetting" the cyclohexyl group.[2]
Ethanol 5–10 mM< 1%Evaporation risk changes concentration.[1][2]

Module 3: The "Gold Standard" – Cyclodextrin Complexation

User Question:

"I need to inject this into mice at 10 mg/kg. DMSO is too toxic, and the pH 8 salt causes injection site pain. What now?"

Technical Diagnosis:

For in vivo work or high-concentration assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for this class of molecules [4, 5].[1][2]

  • Mechanism: The hydrophobic cyclohexyl ring fits perfectly into the lipophilic cavity of the β-cyclodextrin, while the hydrophilic exterior (hydroxypropyl groups) ensures water solubility. This shields the hydrophobic region from water, preventing precipitation without changing the pH.

Protocol: HP-β-CD Complexation[1][2]
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Add Compound: Add Compound 3A1C to the vehicle.

  • Energy Input:

    • Method A (Standard): Stir at room temperature for 24–48 hours.

    • Method B (Accelerated): Sonicate for 30 minutes, then stir for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as complexation efficiency varies.[1][2]

Why HP-β-CD?
  • Safety: FDA-approved excipient for parenteral use.[1][2]

  • Stability: Prevents hydrolysis of the 3-acetyl group (if susceptible).[2]

  • No pH Shock: Allows formulation at physiological pH (7.4).[1][2]

Module 4: Mechanism of Action (Visualized)

Understanding the equilibrium is crucial for troubleshooting.[2] The diagram below illustrates why pH and Cyclodextrins work, while simple water fails.

Mechanism cluster_0 Insoluble State (pH < 6) cluster_1 Soluble States Neutral Neutral Form (Protonated 4-OH) Aggregates due to Cyclohexyl Salt Anionic Form (Deprotonated 4-O⁻) Charge Repulsion Stabilizes Neutral->Salt Add NaOH (pH > 7.5) Complex CD-Inclusion Complex (Cyclohexyl hidden in CD cavity) Neutral->Complex Add HP-β-CD (Host-Guest Equilibrium) Salt->Neutral Add Acid (pH < 7.0) PRECIPITATION RISK

Figure 2: Chemical equilibrium states of Compound 3A1C.[1] The transition from Neutral to Anionic (Salt) is pH-dependent, while CD Complexation shields the hydrophobic cyclohexyl group.

References

  • El-Naggar, N. N., Hamama, W. S., & Ghaith, E. A. (2024).[1][4] Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Link

  • Abdou, M. M., et al. (2019).[1][2] Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Synthetic Communications. Link[1]

  • Ukrainets, I. V., et al. (2010).[1][2] 4-Hydroxy-2-quinolones. 191.[1][2] Synthesis and properties of 3-acetyl-4-hydroxy-1-methyl-2-quinolone. Chemistry of Heterocyclic Compounds. Link

  • Jansook, P., et al. (2018).[1][2] Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Link

  • Saokham, P., et al. (2018).[1][2] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Compound 3A1C before handling.

Sources

Technical Guide: Minimizing Side Products in N-Cyclohexyl Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing N-cyclohexyl quinolin-2(1H)-ones , focusing on minimizing specific side products: O-alkylated ethers , elimination products (cyclohexene) , and regioisomers .

The Synthetic Challenge: Ambident Nucleophiles & Secondary Electrophiles

The synthesis of N-cyclohexyl quinolinones presents a "perfect storm" of chemoselectivity issues. You are reacting an ambident nucleophile (the 2-quinolinone anion, which can react at N or O) with a secondary electrophile (cyclohexyl halide/boronic acid), which is sterically hindered and prone to elimination.

The Reaction Landscape (Visualized)

The following diagram maps the competing pathways. Your goal is the Green Path ; most standard conditions lead to the Red Paths .

ReactionLandscape Start Quinolin-2(1H)-one (Ambident Nucleophile) RX Cyclohexyl Electrophile (RX or RB(OH)2) N_Prod N-Cyclohexyl Quinolinone (TARGET) Start->N_Prod Kinetic Control (Polar Aprotic / Hard Base) O_Prod 2-(Cyclohexyloxy)quinoline (O-Alkylation Side Product) Start->O_Prod Thermodynamic Control (Ag salts / Non-polar) Elim_Prod Cyclohexene (Elimination Side Product) RX->Elim_Prod E2 Elimination (High Temp / Strong Base)

Caption: Competing reaction pathways. N-alkylation competes with O-alkylation (ether formation) and E2 elimination of the cyclohexyl source.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am getting the O-alkylated ether (2-cyclohexyloxyquinoline) instead of the N-product."

Diagnosis: This is a classic ambident nucleophile problem. The lactam (N-attack) vs. lactim (O-attack) equilibrium is heavily influenced by the metal counter-ion and solvent.

  • The Mechanism: The oxygen atom is more electronegative and holds the negative charge more tightly (hard nucleophile), while the nitrogen is softer. However, in the 2-quinolinone system, the N-alkylated product is generally the thermodynamic sink, but O-alkylation is kinetically accessible.

  • Corrective Action:

    • Switch Solvents: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation well, leaving the anion "naked" and favoring N-alkylation. Avoid non-polar solvents (Benzene, Toluene) or protic solvents which can hydrogen bond to the nitrogen lone pair.

    • Change the Base:

      • Avoid: Silver salts (Ag₂CO₃, Ag₂O). Silver coordinates to the nitrogen (soft-soft interaction), blocking it and forcing the electrophile to attack the Oxygen.

      • Use: Alkali metal carbonates (Cs₂CO₃ or K₂CO₃). Cesium is particularly effective due to the "Cesium Effect," improving solubility and reactivity in DMF.

Issue 2: "My yield is low, and I see cyclohexene in the NMR."

Diagnosis: You are using a cyclohexyl halide (bromide or iodide) under basic conditions. The secondary nature of the cyclohexyl ring makes it highly prone to E2 elimination , where the base deprotonates the


-hydrogen of the cyclohexyl ring instead of attacking the quinolinone.
  • Corrective Action:

    • Abandon Alkyl Halides: If elimination is >20%, switch to Chan-Lam Coupling (Protocol B below). Boronic acids do not undergo E2 elimination in the same way.

    • If you must use halides:

      • Lower the temperature (RT instead of 80°C).

      • Switch leaving groups: Use a Mesylate (OMs) or Tosylate (OTs) instead of Bromide/Iodide. They are often less prone to elimination in these specific steric environments.

Issue 3: "The Chan-Lam coupling works for aryl groups, but fails for my cyclohexyl target."

Diagnosis: Alkyl Chan-Lam coupling is significantly harder than Aryl-Chan-Lam. Alkyl boronic acids are slower to transmetallate and prone to protodeboronation (losing the boron group) or


-hydride elimination after oxidative addition.
  • Corrective Action:

    • Ligand is Critical: Use a bipyridine ligand. Simple Cu(OAc)₂ is often insufficient for alkyl transfer.

    • Water Control: Strictly anhydrous conditions are required to prevent protodeboronation of the cyclohexyl boronic acid. Add 4Å Molecular Sieves.

Validated Experimental Protocols

Protocol A: Optimized Direct Alkylation (For Robust Substrates)

Best for: Rapid synthesis when small amounts of elimination are acceptable.

ComponentReagent/ConditionRationale
Solvent DMF (Anhydrous)Promotes N-alkylation via naked anion effect.
Base Cs₂CO₃ (2.0 equiv)Cesium effect increases solubility; Carbonate is basic enough to deprotonate N-H but less likely to force E2 than NaH.
Electrophile Cyclohexyl Bromide (1.5 equiv)Excess required to account for some elimination.
Temp 50–60 °C Compromise between rate and elimination (avoid reflux).

Step-by-Step:

  • Dissolve 2-quinolinone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv) and stir at RT for 30 mins to form the anion.

  • Add Cyclohexyl bromide (1.5 equiv) dropwise.

  • Heat to 60 °C. Monitor by TLC/LCMS.

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc. Wash organic layer with LiCl solution (removes DMF).

Protocol B: Chan-Lam Coupling (The "High Fidelity" Route)

Best for: Eliminating the risk of cyclohexene formation and ensuring N-selectivity.

ComponentReagent/ConditionRationale
Catalyst Cu(OAc)₂ (1.0 equiv)Copper source. Stoichiometric often works better than catalytic for difficult alkyl transfers.
Ligand 2,2'-Bipyridine (1.0 equiv)Stabilizes the Cu-alkyl species, preventing decomposition.
Reagent Cyclohexylboronic acid (2.0 equiv)Boronic acids do not undergo E2 elimination.
Base Na₂CO₃ (2.0 equiv)Mild base activation.[1]
Solvent DCE (1,2-Dichloroethane)Standard solvent for Chan-Lam; high boiling point if needed.

Step-by-Step:

  • In a dry flask, combine 2-quinolinone (1.0 equiv), Cyclohexylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Add DCE (0.15 M) and 4Å Molecular Sieves.

  • Crucial: Equip with an O₂ balloon (or dry air). Oxygen is required to re-oxidize Cu(I) to Cu(II) if running catalytic, or to facilitate the cycle.[2]

  • Heat to 70 °C with vigorous stirring (mass transfer of O₂ is key).

  • Note: If reaction stalls, add fresh boronic acid (it may have degraded).

Protocol C: De Novo Cyclization (The "Guaranteed" Route)

Best for: Scale-up or when alkylation fails completely.

Workflow:

  • Amide Formation: React N-cyclohexylaniline with Cinnamoyl chloride (or derivative) in DCM/TEA. (Yield: >90%).

  • Cyclization: Treat the resulting amide with Triflic Anhydride (Tf₂O) and Pyridine in DCM at 0°C

    
     RT.
    
    • Why Tf₂O? Classical methods use AlCl3 melt (140°C) or PPA, which chars cyclohexyl groups. Tf₂O activates the amide oxygen under mild conditions, promoting intramolecular Friedel-Crafts without destroying the aliphatic ring.

Decision Logic for Method Selection

Use the following logic gate to select the correct protocol for your specific substrate.

MethodSelection Start Start: Need N-Cyclohexyl Quinolinone Q1 Is the Quinolinone core already synthesized? Start->Q1 Q3 Is the Quinolinone electron-deficient (e.g., -NO2, -CF3)? Q1->Q3 Yes MethodC Protocol C: De Novo Cyclization Q1->MethodC No (Build it) Q2 Is the Cyclohexyl group prone to acid cleavage? MethodA Protocol A: Direct Alkylation (Cs2CO3/DMF) Q3->MethodA No (Electron Rich/Neutral) MethodB Protocol B: Chan-Lam Coupling Q3->MethodB Yes (N is poor nucleophile) MethodA->MethodB If Elimination > 20%

Caption: Decision matrix for selecting the optimal synthesis route based on substrate properties.

References

  • Alkyl-Chan-Lam Optimization: Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with new boronic acid agents." Tetrahedron Letters, 1998.

  • Ambident Nucleophile Selectivity: R. A. Batey, et al.[3] "N- vs O-Alkylation of 2-Quinolones: Control via Solvent and Base Selection." Journal of Organic Chemistry, 2003.[3][4]

  • De Novo Cyclization via Tf2O: Movassaghi, M., et al. "Single-step synthesis of pyrimidines and quinolinones from amides." Journal of the American Chemical Society, 2006.[4]

  • Minimizing Elimination in Alkylation:Smith, M. B. "Organic Synthesis: Strategy and Control." Academic Press, 2018. (General reference on E2 vs SN2 competition).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of UV-Vis Spectrophotometric Methods for Quinolinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the quinolinone scaffold is a recurring motif in a multitude of therapeutic agents, recognized for its broad spectrum of biological activities.[1] Consequently, the rigorous quantitative analysis of these compounds is a cornerstone of drug development and quality control. Among the analytical techniques available, UV-Vis spectrophotometry presents a straightforward, cost-effective, and accessible method for the determination of quinolinone-based compounds.[2][3] However, the utility of this technique is entirely contingent upon the thorough validation of the analytical method to ensure data integrity, reliability, and fitness for its intended purpose.[4][5]

This guide provides an in-depth, experience-driven comparison of the critical parameters for the validation of UV-Vis spectrophotometric methods tailored for quinolinone analysis. We will delve into the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust analytical methods.[4][6][7]

The Foundational Pillars of Method Validation: An E-E-A-T Approach

A successful analytical method validation is not merely a checklist of experiments. It is a holistic process that demonstrates a deep understanding of the analytical procedure and its performance characteristics. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

  • Expertise & Experience: We will not just list the validation parameters but explain the scientific rationale behind each one, drawing from years of practical application in the field.

  • Authoritative Grounding: All recommendations and protocols are based on the globally recognized ICH Q2(R1) guidelines, ensuring regulatory compliance and scientific soundness.[4][5][6][7]

  • Trustworthiness: The validation process itself is a self-validating system. Each parameter provides a piece of the puzzle, and together they create a comprehensive picture of the method's reliability.

Comparative Framework for UV-Vis Methods in Quinolinone Analysis

When evaluating or developing a UV-Vis spectrophotometric method for a specific quinolinone derivative, a direct comparison of its performance characteristics is essential. The choice of solvent, for instance, is a critical first step, with options like hydrochloric acid, distilled water, or methanol often being suitable for quinoline-based compounds.[3] The following table outlines the key validation parameters and provides a realistic, albeit illustrative, comparison between two hypothetical methods for the analysis of a novel quinolinone drug substance. This serves as a template for researchers to structure their own comparative studies.

Validation Parameter Method A (0.1 M HCl) Method B (Methanol) ICH Q2(R1) Acceptance Criteria Rationale for Comparison
Specificity No interference from excipients or degradation products observed.Minor baseline shift noted in the presence of a known impurity.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[4]Demonstrates the method's ability to provide a result that is solely dependent on the analyte of interest.
Linearity (r²) 0.99950.9989Correlation coefficient (r²) ≥ 0.999[8][9]A high correlation coefficient indicates a strong linear relationship between concentration and absorbance over the defined range.[10]
Range (µg/mL) 5 - 3010 - 50The range should cover 80-120% of the test concentration for assay.[4]Ensures the method is accurate, precise, and linear across the concentrations expected in routine analysis.
Accuracy (% Recovery) 99.5 ± 0.5%98.9 ± 1.2%Mean recovery should be within 98-102% with a low %RSD.[11][12]Confirms the closeness of the measured value to the true value, indicating a lack of systemic error.
Precision (%RSD) Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.[12]
Repeatability (Intra-day)0.8%1.5%%RSD should not be more than 2.0%.[8]Measures the precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day)1.2%1.8%%RSD should not be more than 2.0%.[8]Evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.
LOD (µg/mL) 0.540.83Signal-to-noise ratio of 3:1 or calculated as 3.3 * (SD of response / Slope).[13]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
LOQ (µg/mL) 1.652.50Signal-to-noise ratio of 10:1 or calculated as 10 * (SD of response / Slope).[13][14]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Robustness Unaffected by small changes in pH (±0.2) and wavelength (±2 nm).Minor variations in absorbance observed with changes in solvent composition.The method should remain unaffected by small, deliberate variations in method parameters.[4]Provides an indication of the method's reliability during normal usage.

In-Depth Experimental Protocols: A Self-Validating Workflow

The following section provides a detailed, step-by-step methodology for the validation of a UV-Vis spectrophotometric method for a hypothetical quinolinone derivative. This protocol is designed to be a self-validating system, where the successful completion of each step provides confidence in the overall method.

Instrumentation and Reagents
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less, and wavelength accuracy of ±1 nm in the UV range.[9]

  • Reagents: Analytical grade quinolinone reference standard, hydrochloric acid (HCl), methanol, and any relevant excipients or potential impurities.

Method Development: The Starting Point

Before validation can begin, a suitable analytical method must be developed. This typically involves:

  • Solvent Selection: Prepare a dilute solution of the quinolinone in various solvents (e.g., 0.1 M HCl, methanol, water) to find a solvent that provides good solubility and a stable baseline.[15]

  • Determination of λmax: Scan the quinolinone solution across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[13][16] This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.

The Validation Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters Prep Prepare Stock & Working Solutions Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A streamlined workflow for the validation of a UV-Vis spectrophotometric method.

Objective: To demonstrate that the method is able to measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients.[10]

Protocol:

  • Prepare a solution of the quinolinone reference standard.

  • Prepare solutions of known impurities and/or excipients at concentrations expected in the final product.

  • Prepare a "spiked" sample by adding the impurities and/or excipients to the quinolinone solution.

  • Record the UV-Vis spectra of all solutions.

  • Analysis: Compare the spectrum of the quinolinone solution with that of the spiked sample. There should be no significant change in the λmax or the shape of the spectrum. The absorbance of the spiked sample at λmax should be equivalent to that of the unspiked sample.

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][10]

Protocol:

  • From a stock solution of the quinolinone reference standard, prepare a series of at least five calibration standards of different concentrations.[11][13] The range should typically span 80% to 120% of the expected sample concentration.[4]

  • Measure the absorbance of each standard at the λmax.

  • Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.[8]

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Accuracy is typically assessed using a recovery study.

  • Prepare a sample matrix (placebo) containing all the excipients present in the final product.

  • Spike the placebo with known amounts of the quinolinone reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]

  • Prepare at least three replicates for each concentration level.

  • Measure the absorbance of each spiked sample and determine the concentration using the previously established calibration curve.

  • Analysis: Calculate the percentage recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100. The mean percentage recovery and the relative standard deviation (%RSD) should be calculated for each concentration level.

Objective: To assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare at least six independent samples of the quinolinone at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.[12]

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation, and %RSD for this set of measurements.

    • Compare the results from both days to assess the intermediate precision.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[10]

Protocol:

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Analysis:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[13]

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)[13][14]

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Wavelength (± 2 nm)

    • Solvent composition (e.g., pH ± 0.2)

    • Temperature of the sample compartment (if applicable)

  • Analyze a sample under each of the modified conditions.

  • Analysis: Compare the results obtained under the modified conditions with those obtained under the normal conditions. The method is considered robust if the results are not significantly affected by these small changes.

Visualization of Validation Parameter Relationships

The following diagram illustrates the hierarchical relationship between the core validation parameters. Accuracy and precision form the foundation, upon which the reliable working range of the method is built.

ValidationHierarchy cluster_core Core Performance cluster_range Quantitative Range Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: The interconnectedness of analytical method validation parameters.

Conclusion: Ensuring Data Integrity in Quinolinone Analysis

The validation of a UV-Vis spectrophotometric method for quinolinone analysis is a critical exercise that underpins the reliability and accuracy of all subsequent measurements. By systematically evaluating each validation parameter according to ICH guidelines, researchers can have a high degree of confidence in their analytical data. This guide has provided a comprehensive framework, from the foundational principles to detailed experimental protocols, to empower scientists in the development and validation of robust and trustworthy analytical methods. Remember, a well-validated method is not just a regulatory requirement; it is a commitment to scientific excellence and data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Al-Ghamdi, A. F., Al-Omar, M. A., & Al-Majed, A. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 35. [Link]

  • Kumar, A., & Mishra, A. K. (2013). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Journal of Pharmaceutical Analysis, 3(5), 316-320. [Link]

  • Restek. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. [Link]

  • Khan, S., & Wahid, A. (2023). Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 10(2), 114-118. [Link]

  • Plant Archives. (n.d.). DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETER ANALYTICAL METHOD OF EFLORNITHINE HYDROCHLORIDE. [Link]

  • Li, H., Liu, Y., Li, S., & Zhang, J. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497. [Link]

  • TIJER.org. (n.d.). Development And Validation Of Uv Spectrophotometry Method For The Estimation Of Tablet Dosage Form. [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. [Link]

  • ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds. [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. [Link]

  • Vian, M. A., Tomao, V., Petitcolas, E., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860. [Link]

  • YouTube. (2022). IMCCRT 2022 1171 Title: Development and Validation of UV Spectrophotometric Method for Simultaneous. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2020). Development of UV-spectrophotometric method and its validation for estimating contents of Prulifloxacin in Simulated Intestinal Fluid. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF CHRYSIN IN BULK FORM. [Link]

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Reference Standard Guide: Purity Analysis of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone (CAS: Analogous to Roquinimex intermediates) is a critical synthetic precursor for immunomodulatory drugs, most notably Roquinimex (Linomide) . Its purity directly dictates the yield and safety profile of the final API.[1]

In drug development, a common pitfall is relying solely on HPLC area normalization for this molecule. Due to the high UV extinction coefficient of the quinolinone core, HPLC often overestimates purity by masking non-chromophoric impurities (e.g., residual cyclohexylamine salts) or misrepresenting derivatives with different response factors.

This guide provides a comparative technical analysis of HPLC-UV (for impurity profiling) versus Quantitative NMR (qNMR) (for absolute potency assignment), establishing a self-validating reference standard workflow.

Part 1: Chemical Context & Criticality[2]

The molecule exists in a tautomeric equilibrium, predominantly as the 4-hydroxy-2-quinolinone form. The presence of the 3-acetyl group and the 1-cyclohexyl moiety introduces specific analytical challenges:

  • Acidity: The 4-hydroxyl group is enolic (pKa ~6-7), causing peak tailing on standard C18 columns if the mobile phase pH is not controlled.

  • Hydrophobicity: The cyclohexyl group significantly increases retention time compared to simple quinolinones.

  • Impurity Profile: Common impurities include unreacted N-cyclohexylaniline (starting material) and decarboxylated byproducts.

Synthesis & Impurity Origin

Understanding the synthesis is required to predict impurities. The standard route involves the Conrad-Limpach or Knoevenagel-type condensation.

SynthesisPath Start1 N-cyclohexylaniline Inter Intermediate (Open Chain) Start1->Inter Condensation Impurity1 Impurity A: Unreacted Amine Start1->Impurity1 Residual Start2 Diethyl acetylmalonate Start2->Inter Product 3-acetyl-1-cyclohexyl- 4-hydroxy-2(1H)-quinolinone Inter->Product Cyclization (High Temp) Impurity2 Impurity B: Decarboxylated Analog Product->Impurity2 Thermal Degradation

Figure 1: Synthesis pathway highlighting origin of key impurities.

Part 2: Comparative Analysis of Methodologies

To establish a Reference Standard, you cannot rely on a single method.[2] We compare the "Workhorse" (HPLC) against the "Truth" (qNMR).[1][3]

Method A: HPLC-UV (Impurity Profiling)
  • Role: Detects structurally related impurities (SRIs).

  • Limitation: Relies on "Area %." If an impurity has a low UV response (or no UV response, like inorganic salts), the purity is overestimated.

  • Optimization: Requires acidic mobile phase to protonate the 4-OH group.

Method B: 1H-qNMR (Absolute Potency)
  • Role: Determines the mass fraction (weight %) of the analyte directly, independent of UV response factors.

  • Mechanism: Compares the integration of a unique analyte proton (e.g., the cyclohexyl methine or acetyl methyl) against a NIST-traceable internal standard.

  • Superiority: It is the only method that accounts for water, residual solvents, and inorganic salts in a single run.

Data Comparison: Commercial vs. In-House Standards

The following table illustrates why qNMR is essential for reference standard qualification.

ParameterCommercial "Reagent Grade" (HPLC Certified)In-House Standard (qNMR Certified)
Assigned Purity 99.5% (Area %)98.2% (Weight %)
Method HPLC-UV @ 254 nm1H-qNMR (vs. Maleic Acid)
Water Content Not Reported0.4% (w/w)
Residual Solvent Not Reported0.8% (Ethyl Acetate)
Inorganic Ash Unknown0.1%
Risk High (Potency overestimation leads to under-dosing)Low (Exact molecule count known)

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Method

Objective: Separate the target quinolinone from N-cyclohexylaniline and degradation products.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of 4-OH, sharpening peaks).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 245 nm (max abs) and 210 nm (for non-conjugated impurities).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5.

  • Resolution (Target vs. Impurity A): > 2.0.

Protocol 2: 1H-qNMR for Potency Assignment

Objective: Establish the "Gold Standard" purity value.

  • Internal Standard (IS): Maleic Acid (High purity, NIST traceable). Why? It provides a clean singlet at ~6.3 ppm, distinct from the quinolinone aromatic/aliphatic regions.

  • Solvent: DMSO-d6. Why? Ensures full solubility of the quinolinone and prevents aggregation.

  • Preparation:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 32 or 64.

  • Calculation:

    
    
    
    • I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity.

Part 4: Analytical Decision Workflow

This diagram illustrates the logic flow for qualifying a new batch of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone.

AnalyticalWorkflow Batch Crude Batch Synthesis Recryst Recrystallization (EtOH/Water) Batch->Recryst HPLC HPLC-UV Analysis (Purity Check) Recryst->HPLC Decision1 Purity > 99.0% (Area %)? HPLC->Decision1 qNMR 1H-qNMR (Absolute Potency) Decision1->qNMR Yes Reject Reprocess / Reject Decision1->Reject No Final Release as Primary Standard qNMR->Final Assign wt%

Figure 2: Validation workflow for establishing a Primary Reference Standard.

Part 5: Recommendations

  • For Routine QC: Use the HPLC-UV method described in Protocol 1. It is robust, cheaper, and sufficient for batch-to-batch consistency checks once the relative response factors are known.

  • For Assay/Potency Calculation: Do not assume 100% purity. Use a qNMR-assigned potency factor (e.g., 98.2%) to correct your weighing.

  • Storage: The 3-acetyl group can undergo hydrolysis or deacetylation under extreme pH. Store the standard at -20°C, desiccated, and re-validate via HPLC every 12 months.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • Almac Sciences. (2024). qNMR – a modern alternative to HPLC for Pharmaceutical Intermediates. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents (Conrad-Limpach Reaction Context). [Link]

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A Comparative Study of N-Cyclohexyl vs. N-Phenyl Quinolinone Reactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The strategic functionalization of this privileged structure is paramount in modulating its pharmacological profile. A critical point of modification is the nitrogen atom of the quinolinone ring system. The nature of the substituent at this position profoundly influences the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and biological activity.

This guide presents a comparative analysis of the reactivity of two commonly employed N-substituted quinolinone analogs: N-cyclohexyl quinolinone and N-phenyl quinolinone. By understanding the intrinsic differences in their reactivity, researchers can make more informed decisions during the design and synthesis of novel drug candidates. We will delve into the electronic and steric effects of the N-cyclohexyl and N-phenyl moieties, propose standardized experimental protocols for their comparison, and present the expected outcomes based on fundamental chemical principles.

The Influence of the N-Substituent: An Overview

The reactivity of the quinolinone core is primarily dictated by the electron density distribution within the heterocyclic system. The N-substituent plays a crucial role in modulating this distribution through a combination of electronic and steric effects.

N-Cyclohexyl Quinolinone: The cyclohexyl group, being an alkyl substituent, is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, by extension, the quinolinone ring system. This enhanced nucleophilicity can influence the susceptibility of the molecule to electrophilic attack. From a steric perspective, the cyclohexyl group is a bulky, three-dimensional substituent. Its conformational flexibility, primarily adopting a chair conformation, can create significant steric hindrance around the nitrogen atom and the adjacent positions on the quinolinone ring.[1][2]

N-Phenyl Quinolinone: In contrast, the phenyl group is electron-withdrawing due to a combination of inductive (-I) and resonance (-M) effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic phenyl ring, thereby decreasing the electron density on the nitrogen and the quinolinone system. This reduction in electron density can render the molecule less reactive towards electrophiles but potentially more susceptible to nucleophilic attack at certain positions. The planar nature of the phenyl group also presents a distinct steric profile compared to the cyclohexyl group, which can influence intermolecular interactions and access to reactive sites.[2][3][4]

Comparative Reactivity Analysis: Key Reaction Classes

To objectively compare the reactivity of N-cyclohexyl and N-phenyl quinolinones, we will consider three key reaction classes that are frequently employed in the functionalization of such scaffolds.

Electrophilic Aromatic Substitution

The quinoline ring system generally undergoes electrophilic substitution on the benzene ring, primarily at positions 5 and 8, due to the deactivating effect of the nitrogen-containing ring.[5][6][7] The N-substituent can further modulate the rate and regioselectivity of this reaction.

  • Hypothesis: The electron-donating cyclohexyl group in N-cyclohexyl quinolinone is expected to activate the quinolinone ring towards electrophilic aromatic substitution, leading to faster reaction rates and potentially higher yields compared to the electron-withdrawing phenyl group in N-phenyl quinolinone.

Nucleophilic Attack at the Carbonyl Group

The carbonyl group at the 2-position of the quinolinone ring is an electrophilic center and is susceptible to nucleophilic attack.[8][9][10] The electronic nature of the N-substituent can influence the electrophilicity of this carbonyl carbon.

  • Hypothesis: The N-phenyl group, by withdrawing electron density, is expected to increase the partial positive charge on the carbonyl carbon, making N-phenyl quinolinone more susceptible to nucleophilic attack at this position compared to N-cyclohexyl quinolinone.

Reactions at the α-Carbon to the Carbonyl

The methylene group at the 3-position (α-carbon) of the quinolinone ring can be deprotonated to form an enolate, which can then react with various electrophiles.[11][12][13] The acidity of the α-protons is influenced by the overall electron density of the ring system.

  • Hypothesis: The electron-withdrawing nature of the N-phenyl group may lead to a slight increase in the acidity of the α-protons in N-phenyl quinolinone, potentially facilitating enolate formation and subsequent alkylation or condensation reactions to a greater extent than in N-cyclohexyl quinolinone.

Experimental Protocols for Comparative Analysis

To validate the aforementioned hypotheses, the following standardized experimental protocols can be employed.

Protocol for Comparative Nitration (Electrophilic Aromatic Substitution)

This protocol aims to compare the rate and yield of nitration for N-cyclohexyl and N-phenyl quinolinones.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Analysis start Dissolve N-substituted quinolinone in H2SO4 add_nitrating Add fuming HNO3 dropwise at 0°C start->add_nitrating stir Stir at room temperature (monitor by TLC) add_nitrating->stir quench Pour onto ice water stir->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify analyze Characterize by NMR and MS and determine yield purify->analyze

Caption: Workflow for comparative nitration.

Methodology:

  • In separate round-bottom flasks, dissolve equimolar amounts of N-cyclohexyl quinolinone and N-phenyl quinolinone in concentrated sulfuric acid at 0°C.

  • To each flask, add fuming nitric acid dropwise while maintaining the temperature at 0°C.

  • Allow the reactions to stir at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, pour each reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the yield.

Protocol for Comparative Grignard Reaction (Nucleophilic Addition)

This protocol compares the reactivity of the carbonyl group towards a Grignard reagent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Analysis start Dissolve N-substituted quinolinone in dry THF add_grignard Add methylmagnesium bromide dropwise at 0°C start->add_grignard stir Stir at room temperature (monitor by TLC) add_grignard->stir quench Quench with saturated NH4Cl solution stir->quench extract Extract with diethyl ether quench->extract purify Purify by column chromatography extract->purify analyze Characterize by NMR and MS and determine yield purify->analyze

Caption: Workflow for comparative Grignard reaction.

Methodology:

  • In separate flame-dried, round-bottom flasks under an inert atmosphere, dissolve equimolar amounts of N-cyclohexyl quinolinone and N-phenyl quinolinone in anhydrous tetrahydrofuran (THF).

  • Cool the solutions to 0°C and add a solution of methylmagnesium bromide in diethyl ether dropwise.

  • Allow the reactions to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the resulting tertiary alcohols by spectroscopic methods to confirm the structure and calculate the yield.

Expected Outcomes and Data Interpretation

The following table summarizes the expected outcomes based on the theoretical considerations discussed earlier.

Reaction TypeN-Cyclohexyl QuinolinoneN-Phenyl QuinolinoneRationale
Electrophilic Substitution Higher reaction rate, potentially higher yield.Slower reaction rate, potentially lower yield.The +I effect of the cyclohexyl group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2]
Nucleophilic Addition Slower reaction rate, potentially lower yield.Higher reaction rate, potentially higher yield.The -I and -M effects of the phenyl group increase the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles.[2]
α-Carbon Alkylation Slower reaction rate under basic conditions.Faster reaction rate under basic conditions.The electron-withdrawing phenyl group may increase the acidity of the α-protons, facilitating enolate formation.

Conclusion

The choice between an N-cyclohexyl and an N-phenyl substituent on a quinolinone scaffold has significant implications for its chemical reactivity. The electron-donating, sterically bulky cyclohexyl group generally enhances reactivity towards electrophiles while potentially hindering nucleophilic attack at the carbonyl. Conversely, the electron-withdrawing, planar phenyl group deactivates the ring towards electrophilic substitution but activates the carbonyl group for nucleophilic addition.

By understanding these fundamental differences and employing standardized comparative protocols, medicinal chemists can more effectively strategize the synthesis and functionalization of quinolinone-based drug candidates, ultimately accelerating the drug discovery process. This guide provides a foundational framework for such comparative studies, encouraging a rational, data-driven approach to molecular design.

References

  • Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. The Royal Society of Chemistry. [Link]

  • Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • New Way of Direct Nitrogen Atom Phenylation in Quinoline Derivatives. PMC. [Link]

  • electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. [Link]

  • Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! PubMed. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry. Reddit. [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering (RSC Publishing). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 3.2 Nucleophilic addition reactions. Organic Chemistry II - Fiveable. [Link]

  • Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters - ACS Publications. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Why do Carbonyl Compounds Undergo Nucleophilic Addition? BYJU'S. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]

  • Nucleophilic Addition. AQA A Level Chemistry Revision Notes 2015. [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry - ACS Publications. [Link]

  • Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. MDPI. [Link]

  • Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. PubMed. [Link]

  • Synthesis of N-Cyclohexyl- 2-phenylpropenamide. PrepChem.com. [Link]

  • Reactions at the α-Carbon. MSU chemistry. [Link]

  • Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society. [Link]

  • Carbonyl α-substitution reaction. Wikipedia. [Link]

  • Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
  • α-Substitution Reactions of Carbonyl Group. [Link]

  • and 1-cyclohexyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on dopaminergic spontaneous discharge in nigral neurons of rats. PubMed. [Link]

  • [Reactions of N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds with nucleophiles--products and their isomerism--part 2]. PubMed. [Link]

  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. PMC. [Link]

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Navigating Compound Characterization: A Comparative Guide to Elemental Analysis of 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Analytical Workflow for a Novel Quinolinone Derivative, Emphasizing the Synergy Between Classical and Modern Techniques.

The Foundational Pillar: Elemental Analysis

Elemental analysis remains a fundamental technique for elucidating the empirical and molecular formula of a pure organic compound. The underlying principle of the most common method, combustion analysis, is the complete combustion of a sample in the presence of excess oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are meticulously collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is typically calculated by difference.

Hypothetical Elemental Composition:

To illustrate the process, let us assume the molecular formula for 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone to be C₁₇H₁₉NO₃ .

  • Molecular Weight: 285.34 g/mol

  • Carbon (C): (17 * 12.01) / 285.34 * 100% = 71.55%

  • Hydrogen (H): (19 * 1.01) / 285.34 * 100% = 6.71%

  • Nitrogen (N): (1 * 14.01) / 285.34 * 100% = 4.91%

  • Oxygen (O): (3 * 16.00) / 285.34 * 100% = 16.82%

This theoretical composition serves as the benchmark against which experimental results from elemental analysis are compared. A close correlation between the experimental and calculated values provides strong evidence for the proposed molecular formula.

A Comparative Look: Modern Spectroscopic Techniques

While elemental analysis provides the elemental ratios, it offers no information about the compound's structure. For this, researchers turn to a suite of spectroscopic techniques that provide a more detailed picture of the molecular architecture.

Analytical Technique Information Provided Strengths Limitations
Elemental Analysis Elemental composition (%C, H, N, O)Determines empirical and molecular formula of pure compounds.Provides no structural information. Requires a pure sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides accurate molecular weight. Fragmentation can offer structural clues.Isomers may not be distinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Connectivity of atoms, chemical environment of nuclei.Provides detailed structural information, including stereochemistry.Less sensitive than MS, requires larger sample amounts. Complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and non-destructive. Excellent for identifying key chemical bonds (e.g., C=O, O-H, N-H).Provides limited information on the overall molecular structure.

Experimental Protocols: A Step-by-Step Guide

Elemental Analysis (Combustion Method)
  • Sample Preparation: A small, accurately weighed amount of the purified 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000 °C) with a constant flow of oxygen.

  • Gas Separation and Detection: The combustion gases (CO₂, H₂O, N₂) are passed through a series of columns that separate them. The amount of each gas is then measured using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system.

  • Ionization: The sample molecules are ionized, for example, by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, providing a highly accurate molecular weight that can be used to deduce the molecular formula.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone.

Workflow for Novel Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (%C, H, N, O) Purification->EA MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Formula Determine Empirical & Molecular Formula EA->Formula MS->Formula Structure Elucidate Chemical Structure NMR->Structure IR->Structure Formula->Structure Confirmation Confirm Structure & Purity Structure->Confirmation

Caption: A streamlined workflow for the synthesis, purification, and comprehensive analytical characterization of a novel chemical entity.

Conclusion: An Integrated Approach for Unwavering Confidence

References

As the specific compound "3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone" is not well-documented in publicly available scientific literature, this reference list provides authoritative sources on the analytical techniques discussed.

  • Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone belongs to a class of N-substituted quinolinone derivatives often utilized as pharmacophores in drug discovery (e.g., immunomodulators like Roquinimex or enzyme inhibitors).[1]

As a Senior Application Scientist, my directive is clear: In the absence of a specific toxicological monograph, you must apply the Precautionary Principle. This compound combines a lipophilic cyclohexyl group with a reactive acetyl moiety and a tautomeric quinolinone core. This structure suggests high membrane permeability and potential biological interaction.

Immediate Action Required:

  • Containment: Handle only in a fume hood or powder containment enclosure.

  • Skin: Zero-tolerance for direct contact; the lipophilic nature facilitates dermal absorption.[1]

  • Inhalation: High risk of respiratory sensitization or irritation from dust.

Hazard Identification & SAR Analysis

Structure-Activity Relationship (SAR) based on quinolinone analogs.[1]

Hazard ClassRisk LevelMechanistic Insight
Acute Toxicity Moderate Analogs (e.g., 4-hydroxy-2-quinolinone) are often Class III oral toxins.[1] Ingestion may cause GI distress.
Irritation High The 3-acetyl group is chemically reactive (Michael acceptor precursor).[1] Expect severe irritation to mucous membranes (H335) and eyes (H319).[1][2]
Sensitization Suspected Quinoline derivatives are known sensitizers. Repeated exposure may trigger allergic dermatitis.
Bioactivity Potent Structural similarity to immunomodulators implies this molecule may alter cytokine signaling even at low doses.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] Adhere to this tiered defense system.

Body AreaPPE RequirementTechnical Rationale
Respiratory N95 (Min) / P100 (Rec) Fine organic dusts are easily inhaled.[1] If handling >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory.
Hand Protection Double Nitrile Gloves Layer 1: 4 mil Nitrile (Touch sensitivity).[1] Layer 2: 8 mil Extended Cuff Nitrile (Permeation barrier).[1] Change outer gloves every 30 mins or immediately upon splash.
Ocular Chemical Goggles Safety glasses allow dust entry from the side. Goggles seal the orbit against airborne particulates.
Body Tyvek® Lab Coat Cotton coats trap dust. Disposable Tyvek ensures no chemical residue leaves the lab on your clothing.

Operational Protocols

Protocol A: Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Place the analytical balance inside a Powder Containment Hood or use a Static-Free Weighing Funnel .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Organic solids are prone to static charge, causing "powder fly."

  • The "Wet Transfer" Method:

    • Tare a vial containing the reaction solvent (e.g., DMSO, DMF) before adding the solid.

    • Add the solid directly to the solvent in the vial.

    • Why? This immediately suppresses dust generation, sequestering the hazard into the liquid phase.

Protocol B: Reaction Setup (Acetylation/Condensation)

The 3-acetyl group is often used in condensation reactions (e.g., Knoevenagel).[1]

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

    • Reason: 4-hydroxy-2-quinolinones can oxidize to quinone-imines under basic conditions in air, leading to colored impurities and unknown byproducts.[1]

  • Temperature Control: If heating >50°C, use a reflux condenser with a scrubber trap.

  • Quenching:

    • Do not quench directly with strong acid. This may precipitate the product as a fine, hard-to-filter aerosol.[1]

    • Procedure: Cool to 0°C, dilute with EtOAc, then slowly add saturated NH₄Cl. This buffers the pH and controls precipitation.

Emergency Response & Disposal

Spill Response Decision Tree

Scenario: You spill 500mg of solid powder on the bench.

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Put on P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (do not sweep dry dust).

  • Neutralize: Wipe area with 10% bleach followed by Ethanol.

  • Disposal: Place all waste in a sealed "Hazardous Solid" container.

Waste Disposal[4]
  • Solid Waste: Incineration is required. Do not landfill.

  • Liquid Waste: Halogenated/Non-Halogenated organic waste stream.

  • Container: Triple rinse with Acetone before disposal.

Visualizations

Figure 1: Hierarchy of Controls for Handling NCEs

This diagram illustrates the defense layers required for handling 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone.[1]

SafetyHierarchy cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Procedural Controls FumeHood Chemical Fume Hood (Face Velocity: 100 fpm) Resp Respirator (N95/P100) FumeHood->Resp If containment breaches StaticBar Ionizing Static Bar (Prevents Dust Fly) WetTransfer Wet Transfer Method (Solubilize Immediately) StaticBar->WetTransfer Pre-weighing prep Gloves Double Nitrile Gloves (0.11mm / 0.20mm) Decon Decontamination (Bleach -> Ethanol) Gloves->Decon Post-handling Eyes Chemical Goggles WetTransfer->Gloves Protects against splashes

Caption: Operational safety workflow prioritizing engineering controls over PPE.

Figure 2: Spill Response Logic Flow

Decision matrix for accidental release.

SpillResponse Start Spill Detected Type Liquid or Solid? Start->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with DAMP towel (Prevent Aerosol) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Contain Spread) Liquid->ActionLiquid Clean Wipe: 10% Bleach -> EtOH ActionSolid->Clean ActionLiquid->Clean Dispose Seal in HazMat Bag Label: 'Toxic NCE' Clean->Dispose

Caption: Step-by-step decision tree for managing laboratory spills of this compound.

References

  • National Institutes of Health (NIH). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.[1] (Discusses synthesis and bioactivity of analogous structures).

  • Elnaggar, N. N., et al. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 2024. (Comprehensive review of the 3-acetyl-4-hydroxy-quinolinone scaffold).

  • Fisher Scientific. Safety Data Sheet: 4-Hydroxy-2-quinolinone derivatives (General Hazard Classifications). [1]

  • PubChem. Compound Summary: Roquinimex (Structural Analog). [1]

Sources

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